molecular formula C8H7BrF2O2 B1403155 [4-Bromo-3-(difluoromethoxy)phenyl]methanol CAS No. 1331943-89-5

[4-Bromo-3-(difluoromethoxy)phenyl]methanol

Cat. No.: B1403155
CAS No.: 1331943-89-5
M. Wt: 253.04 g/mol
InChI Key: DNRZPJOIOXMJCA-UHFFFAOYSA-N
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Description

[4-Bromo-3-(difluoromethoxy)phenyl]methanol, with the molecular formula C8H7BrF2O2, is a valuable benzyl alcohol derivative employed in organic synthesis and medicinal chemistry research . The compound features a benzyl alcohol group, a bromo substituent, and a difluoromethoxy ether on its phenyl ring, making it a versatile building block for constructing more complex molecules . The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to form new carbon-carbon bonds. Meanwhile, the benzyl alcohol group can be further functionalized to esters or ethers, or oxidized to the corresponding aldehyde. The difluoromethoxy group is a key motif in drug discovery due to its ability to enhance metabolic stability and modulate the lipophilicity of lead compounds. As such, this chemical is primarily used in the synthesis of potential pharmaceutical agents and as a key intermediate in the development of novel materials . Researchers value this compound for its utility in exploring structure-activity relationships and optimizing the properties of target molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-bromo-3-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRZPJOIOXMJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266421
Record name 4-Bromo-3-(difluoromethoxy)benzenemethanol
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Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331943-89-5
Record name 4-Bromo-3-(difluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331943-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(difluoromethoxy)benzenemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID601266421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of[4-Bromo-3-(difluoromethoxy)phenyl]methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the precise modulation of a drug candidate's physicochemical and pharmacokinetic properties[1]. Among these privileged motifs, the difluoromethoxy group (–OCF₂H) offers a unique combination of moderate lipophilicity, metabolic stability, and hydrogen-bond donating capacity[2].

[4-Bromo-3-(difluoromethoxy)phenyl]methanol (CAS: 1331943-89-5) represents a highly versatile, trifunctional building block. By combining an aryl bromide for transition-metal-catalyzed cross-coupling, a benzyl alcohol for orthogonal functionalization, and a difluoromethoxy group for bioisosteric optimization, this molecule serves as a critical intermediate in the synthesis of advanced therapeutics and agrochemicals. This whitepaper details its structural dynamics, synthetic utility, and applications in drug discovery.

Physicochemical Profiling & Structural Dynamics

The utility of [4-Bromo-3-(difluoromethoxy)phenyl]methanol stems from its highly programmable scaffold. The para-relationship between the primary alcohol and the heavy bromine atom minimizes steric hindrance during functional group interconversions at the benzylic position, while the ortho-relationship between the –Br and –OCF₂H groups provides unique electronic tuning during palladium-catalyzed oxidative additions.

Table 1: Fundamental Chemical Properties
PropertyValue / Description
Chemical Name [4-Bromo-3-(difluoromethoxy)phenyl]methanol
CAS Registry Number 1331943-89-5
Molecular Formula C₈H₇BrF₂O₂
Molecular Weight 253.04 g/mol
Key Functional Groups Aryl Bromide (C4), Difluoromethoxy Ether (C3), Primary Benzyl Alcohol (C1)
SMILES C1=CC(=C(C=C1CO)OC(F)F)Br
The Difluoromethoxy (–OCF₂H) Advantage

Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (–OCF₃) group, the –OCF₂H moiety is uniquely characterized by its polarized C–H bond[3]. The electron-withdrawing nature of the adjacent fluorine atoms renders this proton mildly acidic, allowing the group to act as a lipophilic hydrogen bond donor [2].

This property allows the –OCF₂H group to serve as a superior bioisostere for hydroxyl (–OH), thiol (–SH), and methoxy (–OCH₃) groups[2]. Replacing a standard methoxy group with a difluoromethoxy group completely blocks cytochrome P450-mediated O-demethylation, vastly increasing the metabolic half-life of the resulting drug candidate[1].

Table 2: Comparative Bioisosteric Properties
Functional GroupLipophilicity Contribution (π)Hydrogen Bond Donor CapacityMetabolic Stability (Oxidation)
–OCH₃ (Methoxy)Low (-0.02)NonePoor (Prone to O-demethylation)
–OH (Hydroxyl)Negative (-0.67)StrongModerate (Prone to Phase II conjugation)
–OCF₂H (Difluoromethoxy)Moderate (+0.38)Moderate (Abraham Acidity ~0.1)Excellent (Resists CYP450 cleavage)
–OCF₃ (Trifluoromethoxy)High (+1.04)NoneExcellent

Orthogonal Reactivity & Synthetic Workflows

The presence of three distinct functional domains on [4-Bromo-3-(difluoromethoxy)phenyl]methanol allows for orthogonal synthetic workflows. The bromo group can be engaged in Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings without protecting the benzyl alcohol. Conversely, the alcohol can be oxidized or converted to a leaving group without affecting the aryl halide.

G SM [4-Bromo-3-(difluoromethoxy) phenyl]methanol Suzuki Pd-Catalyzed Suzuki Coupling (C4) SM->Suzuki Boronic Acid, Pd(dppf)Cl2 Oxidation Alcohol Oxidation (C1 to Aldehyde) Suzuki->Oxidation Dess-Martin Periodinane Amidation Reductive Amination / Amidation Oxidation->Amidation Amine, NaBH(OAc)3 API Advanced Lead Compound Amidation->API

Orthogonal synthetic workflow for[4-Bromo-3-(difluoromethoxy)phenyl]methanol functionalization.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C4 Elongation)

This protocol details the arylation of the C4 position. The choice of Pd(dppf)Cl₂ as the catalyst is deliberate; its large bite angle facilitates the reductive elimination step, which is critical when coupling sterically hindered ortho-substituted aryl bromides.

Reagents: *[4-Bromo-3-(difluoromethoxy)phenyl]methanol (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the aryl bromide, boronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with argon for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

  • Reaction: Heat the biphasic mixture to 85 °C for 12 hours. The mild K₂CO₃ base ensures the benzyl alcohol remains unreacted.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the biaryl alcohol.

Protocol 2: Selective Oxidation to the Benzaldehyde (C1 Activation)

To utilize the C1 position for reductive amination or olefination, the primary alcohol must be oxidized. Dess-Martin Periodinane (DMP) is selected over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid harsh acidic conditions that could theoretically destabilize sensitive downstream functional groups.

Reagents:

  • Coupled Biaryl Alcohol Intermediate (1.0 equiv)

  • Dess-Martin Periodinane (DMP, 1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol in anhydrous CH₂Cl₂ (0.1 M concentration) under a nitrogen atmosphere and cool to 0 °C.

  • Buffering: Add solid NaHCO₃. Causality: DMP oxidation generates acetic acid as a byproduct. NaHCO₃ neutralizes this acid, protecting acid-sensitive moieties on the extended scaffold.

  • Oxidation: Add DMP portion-wise. Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature for 2 hours.

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is clear (reduces unreacted iodine(V) species to water-soluble iodine(III)).

  • Isolation: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield the corresponding 3-(difluoromethoxy)-4-substituted benzaldehyde.

Biological Pathway Modulation: The PDE4 Paradigm

The difluoromethoxy-aryl motif is a "privileged scaffold" in the design of Phosphodiesterase-4 (PDE4) inhibitors, such as the blockbuster drug Roflumilast (Daliresp®)[1]. In these architectures, the –OCF₂H group binds deeply within the hydrophobic specificity pocket of the PDE4 enzyme. The polarized C–H bond of the difluoromethoxy group engages in a critical, non-classical hydrogen bond with a conserved glutamine residue in the binding site, anchoring the inhibitor and providing high selectivity over other PDE families.

By utilizing [4-Bromo-3-(difluoromethoxy)phenyl]methanol, researchers can rapidly synthesize libraries of PDE4 inhibitor analogs to treat chronic obstructive pulmonary disease (COPD) and neuroinflammation.

G ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Active Signal) AC->cAMP Synthesis PKA Protein Kinase A (Anti-inflammatory) cAMP->PKA Activates PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Binds AMP AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor -OCF2H Bearing Inhibitor Inhibitor->PDE4 Blocks

Mechanism of PDE4 inhibition by difluoromethoxy-containing therapeutics.
Conclusion[4-Bromo-3-(difluoromethoxy)phenyl]methanol is far more than a simple aromatic building block; it is a meticulously designed molecular chassis. By leveraging its orthogonal reactivity, medicinal chemists can rapidly explore complex chemical space while inherently embedding the metabolic stability and favorable lipophilicity conferred by the difluoromethoxy group[5].

References

  • Koike, T., & Akita, M. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." National Institutes of Health (PMC), 2018.[Link]

  • RSC Chemical Science. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science (RSC Publishing), 2019.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and increased binding affinity. The difluoromethoxy group, in particular, has garnered significant interest as a lipophilic hydrogen bond donor, offering a unique electronic signature. This technical guide provides a comprehensive overview of bromo-(difluoromethoxy)benzyl alcohols, a class of compounds with significant potential as versatile intermediates in drug discovery and materials science. While a specific CAS number for 4-Bromo-3-(difluoromethoxy)benzyl alcohol is not yet publicly cataloged, this guide will focus on its positional isomer, [3-bromo-4-(difluoromethoxy)phenyl]methanol (CAS: 1342005-84-8) , and provide a detailed, scientifically-grounded proposed synthesis for the 4-bromo-3-(difluoromethoxy) isomer. This document will delve into the nuanced synthesis strategies, expected physicochemical properties, and potential applications of these valuable building blocks, offering a roadmap for researchers in the field.

Introduction: The Significance of Fluorinated Benzyl Alcohols in Medicinal Chemistry

Benzyl alcohols are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules, including active pharmaceutical ingredients (APIs). The introduction of halogen and fluorinated ether moieties onto the phenyl ring dramatically alters the parent molecule's properties.

  • Bromine: The presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse functionalities.

  • Difluoromethoxy Group (-OCF₂H): This group is of particular interest as it is considered a bioisostere of the hydroxyl group but with increased lipophilicity and metabolic stability. The strong C-F bonds are resistant to cleavage by metabolic enzymes, and the group's ability to act as a hydrogen bond donor allows it to maintain key interactions with biological targets.[1][2]

The combination of these two functionalities on a benzyl alcohol scaffold creates a powerful synthon for the construction of novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties: Known and Predicted

While experimental data for 4-Bromo-3-(difluoromethoxy)benzyl alcohol is unavailable due to its novelty, we can infer its properties based on its isomer, [3-bromo-4-(difluoromethoxy)phenyl]methanol, and related structures.

Table 1: Physicochemical Properties of [3-bromo-4-(difluoromethoxy)phenyl]methanol and Related Compounds

Property[3-bromo-4-(difluoromethoxy)phenyl]methanol4-Bromobenzyl alcohol4-(Difluoromethoxy)benzyl alcohol
CAS Number 1342005-84-8873-75-6[3]170924-50-2[4]
Molecular Formula C₈H₇BrF₂O₂C₇H₇BrO[3]C₈H₈F₂O₂[4]
Molecular Weight 253.04 g/mol 187.03 g/mol [3]174.14 g/mol [4]
Appearance Powder[5]SolidLiquid
Purity ≥95%[5]≥98%≥95%

Based on these comparisons, 4-Bromo-3-(difluoromethoxy)benzyl alcohol is expected to be a solid at room temperature with a molecular weight of 253.04 g/mol . Its solubility will likely be poor in water but good in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis Strategies: A Proposed Route to 4-Bromo-3-(difluoromethoxy)benzyl alcohol

The synthesis of 4-Bromo-3-(difluoromethoxy)benzyl alcohol can be logically approached from commercially available starting materials. A plausible and efficient synthetic pathway is outlined below, starting from 4-bromo-3-hydroxybenzaldehyde.

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Bromo-3-hydroxybenzaldehyde (CAS: 20035-32-9) B Difluoromethylation A->B NaSO₂CF₂Cl, K₂CO₃ DMF, Heat C 4-Bromo-3-(difluoromethoxy)benzaldehyde B->C D Reduction C->D NaBH₄ Methanol E 4-Bromo-3-(difluoromethoxy)benzyl alcohol D->E Applications A 4-Bromo-3-(difluoromethoxy)benzyl alcohol B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B Aryl Bromide C Etherification / Esterification A->C Benzyl Alcohol D Diverse Biologically Active Molecules B->D C->D

Sources

An In-depth Technical Guide to the Solubility of [4-Bromo-3-(difluoromethoxy)phenyl]methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the solubility characteristics of [4-Bromo-3-(difluoromethoxy)phenyl]methanol, a compound of interest in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, formulation development, and bioavailability, this document synthesizes theoretical principles with actionable experimental protocols. As specific quantitative solubility data for this compound is not extensively reported in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to determine its solubility profile in relevant organic solvents.

Introduction to [4-Bromo-3-(difluoromethoxy)phenyl]methanol

[4-Bromo-3-(difluoromethoxy)phenyl]methanol is a substituted benzyl alcohol derivative. Its molecular architecture is distinguished by three key features on a phenyl ring: a bromine atom, a difluoromethoxy group (-OCF₂H), and a primary alcohol (methanol group, -CH₂OH). Each of these functional groups imparts specific physicochemical properties that collectively govern its behavior in solution.

The strategic incorporation of fluorine-containing groups like difluoromethoxy is a prominent theme in modern medicinal chemistry.[1][2] The -OCF₂H group is particularly noteworthy as it can act as a bioisostere for more metabolically labile groups, such as hydroxyls or methoxy moieties, potentially enhancing metabolic stability.[1][2] It also modulates lipophilicity and can participate in hydrogen bonding, which are critical parameters for a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the benzyl alcohol group offers a site for oxidation, esterification, or etherification.[4] Understanding the solubility of this compound is therefore a prerequisite for its effective utilization in both synthetic transformations and pharmaceutical formulations.

Theoretical Framework: Predicting Solubility Characteristics

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of [4-Bromo-3-(difluoromethoxy)phenyl]methanol suggests a nuanced solubility profile.

  • Polar and Hydrogen Bonding Moieties: The primary alcohol (-CH₂OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).

  • The Difluoromethoxy Group (-OCF₂H): This group has a unique electronic character. The highly electronegative fluorine atoms make the attached hydrogen atom acidic, allowing it to function as a hydrogen bond donor.[1][2][3] This is a rare property that can influence interactions with various solvents. While it increases lipophilicity compared to a methoxy group, this effect is moderate and highly dependent on the molecular context.[1][3]

  • The Phenyl Ring and Bromine Atom: The aromatic ring and the bromine atom are nonpolar and lipophilic, contributing to solubility in nonpolar or moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

Based on this analysis, [4-Bromo-3-(difluoromethoxy)phenyl]methanol is expected to exhibit moderate to good solubility in a range of common organic solvents, particularly those with hydrogen-bonding capabilities or moderate polarity. Its solubility in highly nonpolar solvents like hexanes may be limited due to the presence of the polar alcohol group.

Intermolecular Interactions Influencing Solubility

G Key Intermolecular Forces in Solution cluster_solute [4-Bromo-3-(difluoromethoxy)phenyl]methanol cluster_solvent Organic Solvent Solute Molecule HBD_Solute H-Bond Donor (-OH, -OCF₂H) Solute->HBD_Solute HBA_Solute H-Bond Acceptor (-OH, -O-CF₂H) Solute->HBA_Solute Lipo_Solute Lipophilic Regions (Aromatic Ring, -Br) Solute->Lipo_Solute HBA_Solvent H-Bond Acceptor HBD_Solute->HBA_Solvent H-Bonding HBD_Solvent H-Bond Donor HBA_Solute->HBD_Solvent H-Bonding Lipo_Solvent Lipophilic/Aprotic Lipo_Solute->Lipo_Solvent van der Waals Solvent Solvent Molecule Solvent->HBA_Solvent Solvent->HBD_Solvent Solvent->Lipo_Solvent

Caption: Diagram of potential intermolecular forces driving solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for [4-Bromo-3-(difluoromethoxy)phenyl]methanol is not widely available in peer-reviewed literature or chemical databases.[5] This underscores the necessity for researchers to perform empirical determinations. The following table is provided as a template for organizing experimentally determined solubility values at standard laboratory temperatures.

Organic SolventSolvent ClassExpected SolubilityQuantitative Solubility (mg/mL) at 25°CAnalytical Method
MethanolPolar ProticHighData to be determinedHPLC, UV-Vis, Gravimetric
EthanolPolar ProticHighData to be determinedHPLC, UV-Vis, Gravimetric
IsopropanolPolar ProticModerate-HighData to be determinedHPLC, UV-Vis, Gravimetric
AcetonitrilePolar AproticModerateData to be determinedHPLC, UV-Vis, Gravimetric
Ethyl AcetatePolar AproticModerateData to be determinedHPLC, UV-Vis, Gravimetric
DichloromethaneAproticModerateData to be determinedHPLC, UV-Vis, Gravimetric
AcetonePolar AproticHighData to be determinedHPLC, UV-Vis, Gravimetric
TolueneNonpolarLow-ModerateData to be determinedHPLC, UV-Vis, Gravimetric
HexanesNonpolarLowData to be determinedHPLC, UV-Vis, Gravimetric

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[6] It involves equilibrating an excess of the solid compound in the solvent of interest over a sufficient period and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • [4-Bromo-3-(difluoromethoxy)phenyl]methanol (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis instrument.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid [4-Bromo-3-(difluoromethoxy)phenyl]methanol to a series of vials. A visible amount of undissolved solid should remain at equilibrium.

    • Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a period sufficient to reach thermodynamic equilibrium. This typically requires 24 to 72 hours. It is advisable to perform a preliminary kinetic study to determine the minimum time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high results.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solution by HPLC-UV (or another validated method).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration for the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility value.

Experimental Workflow Diagram

G A 1. Preparation Add excess solid compound to a known volume of solvent. B 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). A->B C 3. Phase Separation Allow excess solid to sediment. B->C D 4. Sampling & Filtration Withdraw supernatant and pass through a 0.22 µm filter. C->D E 5. Dilution Perform accurate serial dilution to fall within calibration range. D->E F 6. Quantitative Analysis Analyze by HPLC-UV against a standard curve. E->F G 7. Data Calculation Determine concentration and report as mg/mL or mol/L. F->G

Caption: Workflow for thermodynamic solubility determination.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.

Conclusion

[4-Bromo-3-(difluoromethoxy)phenyl]methanol is a molecule with significant potential in medicinal chemistry and organic synthesis. Its solubility is a key parameter influencing its utility. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and a detailed, practical protocol for its empirical determination. The methodologies and data presentation formats outlined herein offer a standardized approach for researchers to generate reliable and comparable solubility data, thereby facilitating further research and development.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. (n.d.).
  • (4-(Bromomethyl)phenyl)methanol - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • CAS:1255948-71-0 (4-Bromo-3-(ethoxymethyl)phenyl)methanol - Knowledge. (2025, October 21).
  • 9 - SAFETY DATA SHEET. (n.d.).
  • Solubility of 4-Bromo-3-oxo-n-phenylbutanamide in Organic Solvents: An In-depth Technical Guide - Benchchem. (n.d.).

Sources

Technical Guide: Comparative Analysis of 3-Difluoromethoxy and 3-Methoxy Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition from a methoxy (


) group to a difluoromethoxy (

) group is a strategic "bioisosteric replacement" used to optimize lead compounds.[1][2] While 3-methoxybenzyl alcohol (CAS: 6971-51-3) serves as a standard building block, its fluorinated analog, 3-(difluoromethoxy)benzyl alcohol (CAS: 72428-85-0), offers distinct advantages in metabolic stability , lipophilicity , and binding affinity .

This guide details the physicochemical differences, provides a validated synthetic protocol for the fluorinated analog, and analyzes the structural rationale for selecting one over the other in drug development pipelines.

Part 1: Physicochemical Divergence

The substitution of two hydrogen atoms with fluorine atoms induces a drastic shift in the electronic and physical properties of the ether linkage. This is not merely a steric change; it fundamentally alters how the molecule interacts with biological targets.

Electronic and Lipophilic Profile

The most critical distinction lies in the Hammett Constants and Hydrogen Bonding capabilities.

Property3-Methoxy (

)
3-Difluoromethoxy (

)
Impact on Drug Design
Electronic Effect (

)
-0.27 (Strong Donor)+0.18 (Weak Withdrawer)

deactivates the aromatic ring, reducing oxidative liability.
Electronic Effect (

)
+0.12+0.29Inductive withdrawal is significantly stronger in the fluorinated analog.
Lipophilicity (Hansch

)
-0.02+0.40 to +0.60

increases lipophilicity, improving membrane permeability (LogP).
H-Bond Character Acceptor OnlyAcceptor + Weak Donor The

proton is acidic enough to act as a weak H-bond donor to protein carbonyls.
Metabolic Fate O-Demethylation (High)StableThe

bond strength prevents rapid oxidative cleavage.
The "Lipophilic Hydrogen Bond Donor" Phenomenon

Unlike the methoxy group, which functions solely as a hydrogen bond acceptor, the difluoromethoxy group is a lipophilic hydrogen bond donor .[1] The strong electronegativity of the two fluorine atoms polarizes the remaining C-H bond (


), allowing it to form weak hydrogen bonds with backbone carbonyls in receptor pockets. This interaction can improve potency while simultaneously boosting lipophilicity—a rare combination in medicinal chemistry.[1]

Part 2: Synthetic Methodologies

While 3-methoxybenzyl alcohol is commercially ubiquitous, the synthesis of 3-(difluoromethoxy)benzyl alcohol requires specialized fluorination techniques. The historical method involves bubbling chlorodifluoromethane (Freon-22) gas, which is environmentally regulated and difficult to dispense accurately.

Recommended Protocol: The use of Sodium Chlorodifluoroacetate as a solid difluorocarbene source. This method is safer, reproducible, and scalable.

Validated Protocol: Difluoromethylation of 3-Hydroxybenzaldehyde

Note: We synthesize the aldehyde first, then reduce to the alcohol, as the aldehyde is a more versatile intermediate.

Reagents:

  • Substrate: 3-Hydroxybenzaldehyde (1.0 eq)[3]

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 eq)
    
  • Base: Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF:Water (9:1 ratio)

Step-by-Step Workflow:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Hydroxybenzaldehyde (10 mmol) and

    
     (15 mmol).
    
  • Solvation: Add DMF (20 mL) and Water (2 mL). The water is critical to facilitate the proton transfer and solubility of the inorganic base.

  • Heating: Heat the mixture to 100°C.

  • Addition: Add Sodium chlorodifluoroacetate (25 mmol) portion-wise over 30 minutes. Caution: Gas evolution (

    
    ) will occur.
    
  • Reaction: Stir at 100°C for 4 hours. Monitor by TLC (20% EtOAc/Hexane). The product (aldehyde) will be less polar than the starting phenol.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[4][5]
    
  • Reduction (to Alcohol): Redissolve the crude aldehyde in Methanol. Add

    
     (1.5 eq) at 0°C. Stir for 30 mins. Quench with sat. 
    
    
    
    . Extract and purify via silica gel chromatography.
Synthetic Pathway Diagram

SynthesisWorkflow Start 3-Hydroxybenzaldehyde Inter Intermediate: Difluorocarbene (:CF2) Start->Inter Cs2CO3, DMF/H2O 100°C Reagent Na-Chlorodifluoroacetate (Difluorocarbene Source) Reagent->Inter Decarboxylation ProductAld 3-(Difluoromethoxy) benzaldehyde Inter->ProductAld O-H Insertion FinalProduct 3-(Difluoromethoxy) benzyl alcohol ProductAld->FinalProduct NaBH4, MeOH Reduction

Figure 1: Chemo-selective synthesis of 3-(difluoromethoxy)benzyl alcohol via difluorocarbene insertion.

Part 3: Medicinal Chemistry Implications[1][2][6]

The decision to use the difluoromethoxy analog is often driven by Metabolic Stability and Structure-Activity Relationships (SAR).

Metabolic Blockade

The methoxy group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). O-demethylation exposes the phenol, which is rapidly conjugated (glucuronidation) and excreted. The difluoromethoxy group blocks this pathway because the C-F bond is resistant to oxidation, and the C-H bond is electronically deactivated.

Mechanism of Action Diagram

MetabolicStability cluster_0 Methoxy Pathway (High Clearance) cluster_1 Difluoromethoxy Pathway (Metabolic Stability) M_Drug Drug-OCH3 M_Enz CYP450 (Oxidative Dealkylation) M_Drug->M_Enz M_Inter Unstable Hemiacetal M_Enz->M_Inter M_Prod Drug-OH (Phenol) Rapid Excretion M_Inter->M_Prod Spontaneous F_Drug Drug-OCHF2 F_Enz CYP450 F_Drug->F_Enz F_Result NO REACTION Extended Half-life F_Enz->F_Result C-F Bond Resistance

Figure 2: Comparison of metabolic liability between methoxy and difluoromethoxy substituents.

Part 4: Analytical Characterization

Distinguishing these two compounds analytically is straightforward but requires attention to specific NMR signals.

1H NMR (Proton):

  • Methoxy: Singlet (

    
     ppm, 3H).
    
  • Difluoromethoxy: Triplet (

    
     ppm, 1H). The proton on the 
    
    
    
    carbon is split by the two fluorine atoms (
    
    
    Hz). This large coupling constant is diagnostic.

13C NMR (Carbon):

  • Methoxy:

    
     ppm.
    
  • Difluoromethoxy:

    
     ppm (Triplet, 
    
    
    
    Hz).

References

  • Zafrani, Y., et al. (2017).[6] Difluoromethylation of Alcohols and Phenols.[7] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group.[1][2][7] Journal of Organic Chemistry.[8] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The Strategic Derivatization of [4-Bromo-3-(difluoromethoxy)phenyl]methanol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The [4-Bromo-3-(difluoromethoxy)phenyl]methanol scaffold represents a particularly promising starting point for the development of novel therapeutics. This molecule combines the synthetic versatility of a benzyl alcohol, the metabolic resilience of a difluoromethoxy group, and the reactivity of an aryl bromide, offering multiple avenues for chemical modification and optimization.

This in-depth technical guide provides a comprehensive literature review and a forward-looking perspective on the synthesis and potential biological applications of analogs derived from [4-Bromo-3-(difluoromethoxy)phenyl]methanol. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new chemical entities.

The Core Moiety: A Trifecta of Functionality

The [4-Bromo-3-(difluoromethoxy)phenyl]methanol core possesses three key features that make it an attractive starting material for medicinal chemistry campaigns:

  • The Benzyl Alcohol: This functional group is a versatile handle for a wide array of chemical transformations.[2][3] It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted to a variety of ethers and esters, or displaced to introduce other functional groups.[4][5] This flexibility allows for the systematic exploration of the chemical space around the core scaffold.

  • The Difluoromethoxy Group: The -OCF₂H group is a bioisostere of a hydroxyl or methoxy group, but with significantly different properties.[6] It is more lipophilic and metabolically stable than its non-fluorinated counterparts, which can lead to improved oral bioavailability and a longer half-life in vivo.[1] The difluoromethoxy group can also act as a hydrogen bond donor, influencing interactions with biological targets.[6]

  • The Aryl Bromide: The bromine atom provides a reactive site for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the phenyl ring, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.

Synthetic Strategies for Analog Library Construction

The derivatization of [4-Bromo-3-(difluoromethoxy)phenyl]methanol can be systematically approached by targeting its three key functional handles. The following section outlines plausible synthetic pathways for generating a diverse library of analogs.

Derivatization of the Hydroxymethyl Group

The primary alcohol of the core scaffold is a prime site for modification.

  • Deprotonation: To a solution of [4-Bromo-3-(difluoromethoxy)phenyl]methanol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a suitable base such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (t-BuOK, 1.1 eq) at 0 °C.

  • Alkylation: After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale: This standard Williamson ether synthesis provides a straightforward method to introduce a variety of alkyl and arylmethyl groups, allowing for the exploration of steric and lipophilic effects on biological activity.

  • Acylation: To a solution of [4-Bromo-3-(difluoromethoxy)phenyl]methanol (1.0 eq) and a suitable base such as triethylamine (TEA, 1.5 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add the desired acyl chloride or anhydride (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature until complete, as monitored by TLC.

  • Work-up and Purification: Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by column chromatography.

Rationale: Esterification allows for the introduction of a wide range of acyl groups, which can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

Modification of the Aryl Bromide

The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.

  • Reaction Setup: In a reaction vessel, combine [4-Bromo-3-(difluoromethoxy)phenyl]methanol (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for introducing a vast array of aryl and heteroaryl substituents, enabling extensive exploration of structure-activity relationships.[1]

Diagram: Synthetic Derivatization Pathways

G cluster_0 Hydroxymethyl Derivatization cluster_1 Aryl Bromide Derivatization Core [4-Bromo-3-(difluoromethoxy)phenyl]methanol Ether Ethers Core->Ether Etherification Ester Esters Core->Ester Esterification Aldehyde Aldehyde Core->Aldehyde Oxidation Aryl Aryl/Heteroaryl Analogs (Suzuki Coupling) Core->Aryl Cross-Coupling Alkynyl Alkynyl Analogs (Sonogashira Coupling) Core->Alkynyl Cross-Coupling Amino Amino Analogs (Buchwald-Hartwig Amination) Core->Amino Cross-Coupling Acid Carboxylic Acid Aldehyde->Acid Further Oxidation

Caption: Synthetic pathways for the derivatization of the core scaffold.

Potential Biological Targets and Structure-Activity Relationships (SAR)

While specific biological data for analogs of [4-Bromo-3-(difluoromethoxy)phenyl]methanol is not extensively reported, we can infer potential therapeutic applications and SAR trends based on the properties of the core scaffold and related compounds.

Inferred Therapeutic Areas
  • Oncology: The difluorophenyl moiety is a common feature in kinase inhibitors.[7] The ability to introduce diverse substituents via cross-coupling reactions makes this scaffold suitable for targeting the ATP-binding pockets of various kinases, such as VEGFR-2, which are implicated in angiogenesis and tumor growth.[7]

  • Neuroscience: The lipophilicity and metabolic stability conferred by the difluoromethoxy group are desirable properties for CNS-acting drugs. Brominated compounds have been shown to interact with various neurological targets, including thyroid hormone receptors.[8] Analogs of this scaffold could be explored as modulators of receptors and enzymes involved in neurodegenerative diseases.

  • Inflammation and Pain: The structural motifs present in the core molecule are found in compounds with anti-inflammatory and analgesic properties. For instance, related bromophenol derivatives have shown inhibitory activity against carbonic anhydrase and cholinesterase enzymes.[1]

Hypothesized Structure-Activity Relationships

A systematic SAR exploration would be crucial to optimize the biological activity of this scaffold.

Modification Site Hypothesized Effect on Activity Rationale
Hydroxymethyl Group Conversion to ethers or esters could modulate lipophilicity and cell permeability. Small, polar ethers may improve aqueous solubility, while larger, lipophilic groups could enhance membrane penetration. Esters can act as prodrugs, undergoing hydrolysis in vivo to release the active alcohol.Altering the hydrogen bonding capacity and overall polarity of the molecule can significantly impact target binding and pharmacokinetic properties.[9]
Aryl Bromide (4-position) Introduction of various aryl and heteroaryl groups via cross-coupling is expected to have a profound impact on potency and selectivity. Electron-donating or -withdrawing groups on the new aromatic ring can fine-tune the electronic properties of the entire molecule. Steric bulk at this position can be used to probe the size and shape of the target's binding pocket.This position is likely to be a key determinant of target interaction, and modifications here can lead to significant gains in affinity and selectivity.
Difluoromethoxy Group (3-position) While not a primary site for derivatization, its presence is crucial for metabolic stability and lipophilicity. Its role as a hydrogen bond donor should be considered in computational docking studies.The difluoromethoxy group provides a "metabolic shield" and contributes favorably to the overall drug-like properties of the analogs.[1]

Diagram: Hypothetical Pharmacophore Model

Caption: A hypothetical pharmacophore model illustrating key interaction points.

Conclusion and Future Directions

The [4-Bromo-3-(difluoromethoxy)phenyl]methanol scaffold is a promising and underexplored starting point for the development of novel therapeutic agents. Its inherent chemical functionality allows for the creation of large and diverse analog libraries through well-established synthetic methodologies. While direct biological data for its derivatives is sparse in the public domain, the known properties of its constituent functional groups suggest potential applications in oncology, neuroscience, and inflammatory diseases.

Future research in this area should focus on the systematic synthesis and biological evaluation of analogs to establish clear structure-activity relationships. High-throughput screening against a panel of relevant biological targets, guided by computational modeling, will be crucial in unlocking the full therapeutic potential of this versatile scaffold. The insights provided in this guide offer a strategic framework for initiating such a drug discovery program.

References

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]2]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983-17988.[4]

  • Krasňan, V., & Liptáková, L. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules, 23(10), 2589.
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]]

  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Retrieved from a relevant article on the platform.[3]

  • Wagner, B., & D'Souza, A. (2011). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Future Medicinal Chemistry, 3(11), 1363-1383.[9]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Dasgupta, A., & Jialal, I. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 229-234.[5]

  • Ukrainets, I. V., et al. (2016). The potentially bioisosteric replacement[2][4] from methyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ 6 , 1-benzothiazine-3-carboxylates I to their 4-methyl-substituted analogs II. ResearchGate.[10]

  • Scott, A. D., et al. (2020).
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene. Retrieved from [Link]1]

  • Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. American Journal of Analytical Chemistry, 1(1), 1-13.[11]

  • BenchChem. (2025). Potential Therapeutic Targets of Difluorophenyl Compounds: An In-depth Technical Guide. Retrieved from a relevant technical guide on the BenchChem website.[7]

  • Prasetyo, Y. C., et al. (2023). Brominated Flame Retardants. Occupational & Environmental Medicine Journal of Indonesia, 1(2).[12]

  • ResearchGate. (n.d.). Derivatization of the alkylation product 39. Retrieved from a relevant article on the platform.[13]

  • Wang, Y., et al. (2025). Analysis of potential molecular targets and mechanisms of brominated flame retardants in causing osteoarthritis using network toxicology, machine learning, SHAP analysis, and molecular dynamics simulation. Environmental Science and Pollution Research.[14]

  • Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(10), 1361-1367.[6]

  • Meerts, I. A., et al. (2000). Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro. Toxicological Sciences, 56(1), 95-104.[8]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7117.
  • Barata-Vallejo, S., et al. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 25(22), 5437.
  • ResearchGate. (n.d.). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from a relevant article on the platform.[15]

  • Inokuchi, T., et al. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions. Beilstein Journal of Organic Chemistry, 18, 872-879.[16]

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Definitive Guide to Lipophilicity: [4-Bromo-3-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity (LogP) of [4-Bromo-3-(difluoromethoxy)phenyl]methanol (CAS: 1342005-84-8). In drug development, this compound serves as a critical "fragment" or building block. Its value lies in the unique physicochemical properties of the difluoromethoxy (-OCHF₂) group, which acts as a lipophilic hydrogen bond donor—a rare duality that modulates membrane permeability and metabolic stability.

This document synthesizes predicted consensus data with rigorous experimental protocols, empowering researchers to validate lipophilicity in-house when specific literature values are absent.

Chemical Identity & Structural Profile[1][2]

PropertyDetail
IUPAC Name [4-Bromo-3-(difluoromethoxy)phenyl]methanol
CAS Number 1342005-84-8
Molecular Formula C₈H₇BrF₂O₂
Molecular Weight 253.04 g/mol
Key Functional Groups Benzyl alcohol (Hydrophilic anchor), Bromine (Lipophilic halogen), Difluoromethoxy (Lipophilic H-bond donor)
The "Lipophilic Hydrogen Bond Donor" Paradox

The -OCHF₂ group is chemically distinct from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs. While -OCF₃ is purely lipophilic, the -OCHF₂ group contains a polarized C-H bond capable of acting as a weak hydrogen bond donor. This interaction can lower the effective LogP slightly compared to purely additive predictions, influencing solvation in aqueous environments versus lipid bilayers.

Lipophilicity Analysis: Consensus Data

As direct experimental LogP values for this specific CAS are not standard in public databases, a Consensus LogP is derived using fragment-based contributions and validated algorithms.

Predicted LogP Values (Consensus Range)
MethodEstimated ValueBasis of Calculation
Fragment Contribution 2.65 ± 0.2 Base (Benzyl alcohol ~1.1) + Br (~0.86) + OCHF₂ (~0.68)
XLogP3 2.72 Atom-additive method with correction factors
Consensus LogP 2.70 Weighted average of predictive models
Predicted LogD (pH 7.4) 2.70 Molecule is neutral at physiological pH (pKa > 12)
Structural Contribution Analysis

The following breakdown explains the causality behind the LogP value, utilizing Hansch substituent constants (


).
  • Benzyl Alcohol Core (

    
    ):  Provides the baseline moderate hydrophilicity.
    
  • Bromine Substituent (

    
    ):  Significantly increases lipophilicity due to high polarizability and volume.
    
  • Difluoromethoxy Group (

    
    ): 
    
    • More lipophilic than -OCH₃ (

      
      ).
      
    • Less lipophilic than -OCF₃ (

      
      ).
      
    • Mechanistic Insight: The fluorine atoms withdraw electron density, reducing the basicity of the ether oxygen, while the terminal hydrogen allows for weak dipole interactions with water, tempering the lipophilicity increase.

Visualizing the Physicochemical Balance

The following diagram illustrates the "tug-of-war" between the functional groups that defines the molecule's behavior in a biphasic system (Octanol/Water).

LipophilicityBalance Compound [4-Bromo-3-(difluoromethoxy)phenyl]methanol Hydrophobic Lipophilic Drivers (Partition into Octanol) Compound->Hydrophobic Hydrophilic Hydrophilic Drivers (Partition into Water) Compound->Hydrophilic Br Bromo Group (-Br) High Polarizability (+0.86 LogP) Hydrophobic->Br OCHF2 Difluoromethoxy (-OCHF2) Fluorine Shielding (+0.68 LogP) Hydrophobic->OCHF2 OH Benzyl Alcohol (-CH2OH) H-Bond Donor/Acceptor (-1.03 LogP impact) Hydrophilic->OH HBond Polarized C-H Bond (Weak H-Donor) OCHF2->HBond Secondary Effect HBond->Hydrophilic Reduces LogP

Figure 1: Structural dissection of lipophilic vs. hydrophilic forces acting on the molecule.

Experimental Protocols for Determination

For critical drug development stages, predicted values must be validated experimentally. Below are the two industry-standard protocols tailored for this fluorinated aromatic alcohol.

Method A: Shake-Flask Method (OECD 107) - The Gold Standard

Applicability: Best for LogP range -2 to 4 (Ideal for this compound).

  • Preparation:

    • Saturate 1-octanol with water (Phase A).

    • Saturate water with 1-octanol (Phase B).

    • Dissolve the test compound in Phase A to a known concentration (e.g., 1 mg/mL).

  • Equilibration:

    • Mix Phase A (containing compound) and Phase B in a specific ratio (1:1, 1:2, 2:1) in a glass vial.

    • Vortex for 5 minutes; centrifuge for 10 minutes at 25°C to ensure complete phase separation.

  • Quantification:

    • Extract aliquots from both the octanol and water phases.

    • Detection: Use HPLC-UV (254 nm) or 19F NMR .

    • Note: 19F NMR is highly specific for the -OCHF₂ group and eliminates interference from non-fluorinated impurities.

  • Calculation:

    
    [1][2]
    
Method B: RP-HPLC Estimation (OECD 117) - High Throughput

Applicability: Rapid screening; requires reference standards.

  • Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (isocratic 75:25) buffered to pH 7.4.

  • Calibration:

    • Inject a mixture of 6 reference standards with known LogP values (e.g., Benzyl alcohol, Toluene, Naphthalene).

    • Construct a calibration curve:

      
      .
      
  • Measurement:

    • Inject [4-Bromo-3-(difluoromethoxy)phenyl]methanol.

    • Calculate capacity factor (

      
      ) from retention time (
      
      
      
      ) and dead time (
      
      
      ):
      
      
    • Derive LogP from the calibration curve.

Experimental Workflow Diagram

Workflow Start Start: Pure Compound (>95% Purity) Solubility Solubility Check (DMSO/Octanol) Start->Solubility MethodSelect Select Method Solubility->MethodSelect ShakeFlask Shake Flask (OECD 107) High Accuracy MethodSelect->ShakeFlask Validation HPLC HPLC (OECD 117) High Throughput MethodSelect->HPLC Screening Analysis Quantification (UV @ 254nm or 19F NMR) ShakeFlask->Analysis HPLC->Analysis Data Calculate Partition Coeff (P) Analysis->Data Final Report LogP Data->Final

Figure 2: Decision matrix and workflow for experimental LogP determination.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link][3]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational reference for Fragment Constants).
  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

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Methodological & Application

Synthesis of [4-Bromo-3-(difluoromethoxy)phenyl]methanol from 4-bromo-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Strategic Rationale & Pathway Design

The introduction of a difluoromethoxy (–OCF₂H) group is a highly sought-after transformation in medicinal chemistry. Acting as a lipophilic bioisostere for hydroxyl or methoxy groups, it enhances metabolic stability and membrane permeability while functioning as a hydrogen bond donor. The synthesis of [4-Bromo-3-(difluoromethoxy)phenyl]methanol from 4-bromo-3-hydroxybenzoic acid requires a carefully orchestrated three-step sequence to ensure chemoselectivity and high overall yield.

Causality in Route Selection: Direct difluoromethylation of 4-bromo-3-hydroxybenzoic acid is problematic because the unprotected carboxylic acid can competitively attack the difluorocarbene intermediate, leading to the formation of a difluoromethyl ester. To prevent this, the carboxylic acid is first protected via Fischer esterification[1].

Subsequent difluoromethylation is achieved using [2]. SCDA is strategically chosen because it is a bench-stable, non-ozone-depleting solid reagent that safely replaces hazardous chlorodifluoromethane (Freon-22) gas[3]. Finally, the intermediate ester is cleanly reduced to the target benzylic alcohol using Diisobutylaluminum hydride (DIBAL-H)[4].

Synthetic Workflow Visualization

Workflow SM 4-Bromo-3-hydroxybenzoic acid (Starting Material) Int1 Methyl 4-bromo-3-hydroxybenzoate (Intermediate) SM->Int1 MeOH, H2SO4 Reflux, 12h Int2 Methyl 4-bromo-3-(difluoromethoxy) benzoate (Intermediate) Int1->Int2 ClCF2COONa, K2CO3 DMF/H2O, 100°C Prod [4-Bromo-3-(difluoromethoxy) phenyl]methanol (Target) Int2->Prod DIBAL-H, THF -78°C to 0°C

Three-step synthetic workflow for[4-Bromo-3-(difluoromethoxy)phenyl]methanol.

Experimental Protocols

Self-Validating System: This protocol is designed with specific In-Process Controls (IPCs) to verify reaction completion and phase integrity before proceeding to the next step, ensuring an unbroken chain of quality control.

Step 1: Synthesis of Methyl 4-bromo-3-hydroxybenzoate (Esterification)

Procedure:

  • Charge a round-bottom flask with 4-bromo-3-hydroxybenzoic acid (1.0 equiv) and anhydrous methanol (0.5 M concentration).

  • Add concentrated sulfuric acid (0.1 equiv) dropwise at 0 °C.

  • Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

  • Causality Check: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol.

  • IPC: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar starting acid spot disappears, replaced by a higher

    
     product spot.
    
  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute with ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate ester.

Step 2: Synthesis of Methyl 4-bromo-3-(difluoromethoxy)benzoate (Difluoromethylation)

Procedure:

  • Dissolve methyl 4-bromo-3-hydroxybenzoate (1.0 equiv) in a 10:1 mixture of DMF and water (0.2 M concentration).

  • Add anhydrous K₂CO₃ (2.0 equiv) and stir for 15 minutes at room temperature to pre-form the phenoxide anion.

  • Add sodium chlorodifluoroacetate (SCDA) (2.8 equiv) in one portion.

  • Equip the flask with a reflux condenser and heat to 100 °C for 4–6 hours.

  • Causality Check: Why add water to the solvent? While DMF provides the high-boiling polar aprotic medium required for the thermal decarboxylation of SCDA, a small percentage of water is strictly essential to protonate the intermediate difluoromethoxy anion, driving the reaction to the neutral ether product[2].

  • IPC: Monitor via LC-MS or TLC. The product is significantly less polar than the starting phenol due to the masking of the hydroxyl group.

  • Workup: Cool to room temperature. Quench with water to dissolve inorganic salts. Extract with EtOAc (3x). Wash the combined organics with water (5x) to remove DMF, followed by a brine wash. Dry over Na₂SO₄ and concentrate.

Step 3: Synthesis of [4-Bromo-3-(difluoromethoxy)phenyl]methanol (Reduction)

Procedure:

  • Dissolve methyl 4-bromo-3-(difluoromethoxy)benzoate (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M in THF, 2.5 equiv) dropwise over 30 minutes.

  • Causality Check: DIBAL-H is chosen over harsher reagents like LiAlH₄ because it provides a controlled reduction of the ester to the primary alcohol without risking the hydrodehalogenation of the aryl bromide or the cleavage of the difluoromethoxy ether[4].

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C for an additional 1 hour.

  • IPC: TLC monitoring will show the complete disappearance of the ester and the appearance of a more polar alcohol spot.

  • Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous Rochelle's salt (potassium sodium tartrate). Crucial step: Stir vigorously for 1–2 hours until the mixture separates into two clear phases. Rochelle's salt chelates the aluminum byproducts, breaking stubborn emulsions and allowing clean phase separation[5]. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford the target compound.

Mechanistic Insights: Difluorocarbene Generation

The core of this synthesis relies on the generation and trapping of difluorocarbene. Upon heating to 100 °C, the chlorodifluoroacetate anion undergoes decarboxylation to form a carbanion, which rapidly ejects a chloride ion to yield the highly electrophilic difluorocarbene singlet (:CF₂). The pre-formed phenoxide nucleophile attacks the empty p-orbital of the carbene, generating an intermediate anion that is subsequently protonated by the water present in the solvent mixture.

Mechanism SCDA Sodium chlorodifluoroacetate (SCDA) Anion Chlorodifluoroacetate Anion SCDA->Anion Dissociation in DMF Carbene Difluorocarbene (:CF2) Electrophile Anion->Carbene -CO2, -Cl- (Heat) Intermediate Difluoromethoxy Anion Carbene->Intermediate Nucleophilic Attack Phenoxide Phenoxide Anion Nucleophile Phenoxide->Intermediate Trapping Product Difluoromethyl Ether Product Intermediate->Product Protonation (H2O)

Decarboxylative generation of difluorocarbene and phenoxide trapping mechanism.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to achieve maximal yield across the three-step sequence.

StepReaction TypePrimary ReagentEquivalentsTemp (°C)Time (h)Expected Yield
1 EsterificationMeOH / H₂SO₄Solvent / 0.165 (Reflux)1290–95%
2 DifluoromethylationClCF₂COONa / K₂CO₃2.8 / 2.01004–670–80%
3 ReductionDIBAL-H2.5-78 to 0285–90%

References

  • Title: Difluoromethylation of Phenols - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: US9051269B2 - Modulators of methyl modifying enzymes, compositions and uses thereof Source: Google Patents URL
  • Title: WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY Source: Google Patents URL
  • Title: Structure–Activity Relationships of C-17-Substituted Estratriene-3-O-sulfamates as Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Suzuki-Miyaura coupling conditions for [4-Bromo-3-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling: Protocol for the Synthesis of Biaryl Methanols using [4-Bromo-3-(difluoromethoxy)phenyl]methanol

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is a cornerstone in the synthesis of biaryls, structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides an in-depth protocol and technical analysis for the Suzuki-Miyaura coupling of [4-Bromo-3-(difluoromethoxy)phenyl]methanol, a substrate of significant interest in medicinal chemistry. The presence of a difluoromethoxy group and a benzylic alcohol presents unique challenges and considerations that necessitate a carefully optimized protocol. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and mechanistically-grounded approach to this specific transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step, particularly for less reactive aryl halides.[4] The electron-withdrawing nature of the difluoromethoxy group on the substrate facilitates this step by making the aromatic ring more electron-deficient.[4]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its activated boronate form) is transferred to the Pd(II) center, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which is crucial for an efficient reaction.[7][8][9]

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together, forming the new C-C bond of the biaryl product.[4] This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label ArPdBr Ar-Pd(II)L₂-Br (Palladium(II) Complex) TM_label Transmetalation ArPdBr->TM_label ArPdAr_prime Ar-Pd(II)L₂-Ar' (Diaryl-Palladium Complex) RE_label Reductive Elimination ArPdAr_prime->RE_label OA_label->ArPdBr TM_label->ArPdAr_prime RE_label->Pd0 Ar-Ar' ArBr Ar-Br ([4-Bromo-3-(difluoromethoxy)phenyl]methanol) ArBr->OA_label Boronic Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Activation Boronate->TM_label

Sources

Using [4-Bromo-3-(difluoromethoxy)phenyl]methanol as a scaffold in FBDD

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of [4-Bromo-3-(difluoromethoxy)phenyl]methanol in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the strategic application of [4-Bromo-3-(difluoromethoxy)phenyl]methanol as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike generic phenyl fragments, this molecule offers a unique "triad of utility": a bromine handle for rapid elaboration, a benzylic alcohol for solubility and linker chemistry, and a difluoromethoxy (


) group acting as a metabolically stable, lipophilic hydrogen bond donor. This note provides physicochemical profiling, validated synthetic protocols for elaboration, and a strategic framework for leveraging the "fluorine effect" to improve Ligand Efficiency (LE) and metabolic stability.

Part 1: Physicochemical Profile & Scaffold Analysis

The utility of a fragment is defined by its adherence to the "Rule of Three" (Ro3) and the vectors it offers for chemical growth.

Molecular Properties Table
PropertyValueFBDD Suitability
Molecular Weight 253.04 DaIdeal (<300 Da allows for significant growth)
Formula

--
cLogP ~2.1High (Good balance of solubility/permeability)
H-Bond Donors 1 (Alcohol -OH)Ideal (Specific interactions without desolvation penalty)
H-Bond Acceptors 2-3 (O, F)Good
Rotatable Bonds 2Low (Reduces entropic penalty upon binding)
PSA (Polar Surface Area) ~29

Excellent (High permeability potential)
Structural Logic: The Power of

The difluoromethoxy group is not merely a halogenated ether; it is a bioisostere of both phenols and anisoles .

  • Lipophilic H-Bond Donor: The

    
     bonds withdraw electron density, making the methine proton (
    
    
    
    ) sufficiently acidic to act as a weak hydrogen bond donor [1]. This allows it to pick up backbone carbonyl interactions in binding pockets where a phenol would bind, but without the high desolvation cost of a hydroxyl group.
  • Metabolic Blockade: Unlike a methoxy group (

    
    ), which is a "soft spot" for CYP450-mediated O-demethylation, the 
    
    
    
    group is robustly stable against oxidative metabolism [2].

Part 2: Strategic Design Workflow

The following diagram illustrates the logical flow of using this scaffold, highlighting the distinct roles of its three functional components.

ScaffoldStrategy Scaffold [4-Bromo-3-(difluoromethoxy) phenyl]methanol Br_Handle Bromine (C4) Growth Vector Scaffold->Br_Handle OCHF2_Group Difluoromethoxy (C3) Binding & PK Scaffold->OCHF2_Group OH_Group Benzylic Alcohol (C1) Solubility & Linker Scaffold->OH_Group Suzuki Suzuki/Buchwald Coupling Br_Handle->Suzuki Elaboration Bioisostere Phenol/Anisole Bioisostere OCHF2_Group->Bioisostere Metabolic Stability Oxidation Oxidation to Aldehyde/Acid OH_Group->Oxidation Transformation Target High Affinity Lead Compound Suzuki->Target Bioisostere->Target H-Bonding Oxidation->Target

Figure 1: Strategic deconstruction of the scaffold showing the functional role of each moiety in the transition from fragment to lead.

Part 3: Experimental Protocols

Protocol A: Fragment Quality Control (QC) & Solubilization

Criticality: Aggregated fragments are the leading cause of false positives in FBDD screening (SPR/NMR).

  • Purity Check: Dissolve 1 mg of fragment in

    
    -DMSO. Acquire 1H NMR. Ensure purity >95% and absence of paramagnetic impurities  (which quench NMR signals in ligand-observed screening).
    
  • Solubility Test: Prepare a 100 mM stock in

    
    -DMSO.
    
  • Aqueous Dilution: Dilute stock to 1 mM in PBS (pH 7.4). Measure UV-Vis absorbance at 280 nm.

    • Pass Criteria: No precipitation or significant baseline shift (scattering) indicates the fragment is monomeric at screening concentrations.

Protocol B: Rapid Elaboration via Suzuki-Miyaura Coupling

Objective: Extend the fragment at the C4-Bromine position to capture adjacent sub-pockets.

Reagents:

  • Scaffold: 1.0 equiv

  • Boronic Acid/Ester (

    
    ): 1.2 equiv
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Setup: In a microwave vial or sealed tube, combine the scaffold (e.g., 0.2 mmol), boronic acid (0.24 mmol), and base (0.6 mmol).

  • Degassing: Add solvents (2 mL total). Sparge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd catalyst quickly and seal the vessel.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 mins in microwave).

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The benzylic alcohol provides a distinct polarity handle, making separation from non-polar byproducts efficient.

Protocol C: Functional Transformation (Reductive Amination)

Objective: Convert the benzylic alcohol to a benzylic amine to introduce a positive charge or explore new vectors.

Workflow:

  • Oxidation: Treat scaffold with

    
     (10 equiv) in DCM at RT for 12h. Filter to obtain the aldehyde.
    
  • Amination:

    • Mix Aldehyde (1 equiv) + Amine (

      
      , 1.2 equiv) in DCE.
      
    • Add

      
       (1.5 equiv) and Acetic Acid (1 drop).
      
    • Stir at RT for 4-16h.

    • Result: Secondary amine formation retaining the Br and OCHF2 groups.

Part 4: Case Study - Targeting the "Metabolic Soft Spot"

Scenario: A hit-to-lead campaign for a Kinase Inhibitor identified a phenol-containing fragment with good potency (


) but poor oral bioavailability due to rapid glucuronidation of the phenol.

Strategy:

  • Bioisosteric Replacement: The phenol fragment is replaced with the [4-Bromo-3-(difluoromethoxy)phenyl]methanol scaffold.

  • Rationale:

    • The

      
       mimics the phenol's H-bond donor capacity (interacting with the hinge region or gatekeeper residue) [3].
      
    • The lipophilicity (cLogP) increases slightly, improving membrane permeability.

    • The metabolic site (phenol -OH) is removed.

  • Elaboration: The Bromine handle is coupled to a solubilizing tail (e.g., morpholine via Buchwald coupling) to balance the increased lipophilicity.

Outcome Logic Diagram:

CaseStudy Hit Initial Hit: Phenol Fragment (High Clearance) Design Design Strategy: Replace Phenol with -OCHF2 Scaffold Hit->Design Identify Metabolic Liability Synthesis Synthesis: Suzuki Coupling + Tail Addition Design->Synthesis Use Br-OCHF2-OH Scaffold Lead Optimized Lead: Improved t1/2 Maintained Potency Synthesis->Lead Validate in Microsomes

Figure 2: Optimization workflow using the difluoromethoxy scaffold to solve a metabolic stability issue.

References

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Erickson, J. A., et al. (2020). "The Rule of Three for Fragment-Based Drug Discovery: Where Are We Now?" Antimicrobial Agents and Chemotherapy.

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application Note: Chemoselective Reduction of Methyl 4-bromo-3-(difluoromethoxy)benzoate to the Corresponding Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

Methyl 4-bromo-3-(difluoromethoxy)benzoate (CAS: 1331943-86-2) is a highly versatile building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of fluorinated kinase inhibitors and agrochemicals[1]. Converting this ester to 4-bromo-3-(difluoromethoxy)benzyl alcohol requires precise chemocontrol. The molecule presents three distinct reactive domains:

  • The Ester (-COOMe): The target functional group for reduction.

  • The Aryl Bromide (-Br): Highly susceptible to hydrodebromination by overly aggressive hydride sources.

  • The Difluoromethoxy Group (-OCF2H): Generally stable to hydride attack but sensitive to harsh Lewis acidic or strongly basic refluxing conditions.

This application note details two orthogonal, field-proven methodologies to achieve this transformation with >90% isolated yields while preserving the integrity of the aryl bromide and difluoromethoxy ether.

Mechanistic Rationale & Reagent Selection

The primary synthetic challenge is reducing the ester to the primary alcohol without cleaving the carbon-bromine bond.

  • Avoid Lithium Aluminum Hydride (LiAlH4): While a powerful reductant, LiAlH4 is a harsh nucleophilic hydride donor. At the elevated temperatures sometimes required to drive aromatic ester reduction to completion, LiAlH4 can trigger competitive hydrodebromination via oxidative addition/reductive elimination pathways or direct SNAr, leading to yield loss and complex purification[2].

  • Method A - Lithium Borohydride (LiBH4): LiBH4 is significantly milder than LiAlH4 but more reactive than NaBH4[2]. It selectively reduces esters to alcohols in ethereal solvents (like THF) while leaving aryl bromides entirely intact[3]. This is often the preferred route for process-scale synthesis due to its operational safety profile and lack of cryogenic requirements.

  • Method B - Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H acts as an electrophilic reducing agent. The aluminum atom coordinates to the carbonyl oxygen (acting as a Lewis acid) prior to hydride delivery[4]. While 1.0 equivalent at -78 °C yields an aldehyde, utilizing 2.5–3.0 equivalents at 0 °C to room temperature smoothly drives the reduction to the primary alcohol[5]. It is completely inert toward aryl halides under these conditions.

Chemoselectivity Substrate Methyl 4-bromo-3- (difluoromethoxy)benzoate LiAlH4 LiAlH4 (Harsh Hydride) Substrate->LiAlH4 Excess Reflux DIBAL DIBAL-H (Electrophilic Hydride) Substrate->DIBAL 2.5 eq 0°C to RT LiBH4 LiBH4 (Mild Nucleophilic) Substrate->LiBH4 1.5 eq THF, 60°C SideProduct Hydrodebrominated Byproducts LiAlH4->SideProduct Product 4-Bromo-3- (difluoromethoxy)benzyl alcohol DIBAL->Product LiBH4->Product

Fig 1. Chemoselective pathways for the reduction of the functionalized benzoate.

Experimental Protocols

To ensure robust reproducibility, two detailed protocols are provided. Every step is designed as a self-validating system, providing the operator with specific visual or physical cues to confirm reaction progress.

Method A: Lithium Borohydride (LiBH4) – The Mild, Scalable Route

Causality Note: THF is chosen as the solvent because LiBH4 has excellent solubility in it, unlike NaBH4[2].

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve Methyl 4-bromo-3-(difluoromethoxy)benzoate (1.0 eq, e.g., 10 mmol, 2.81 g) in anhydrous THF (0.2 M, 50 mL).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a 2.0 M solution of LiBH4 in THF (1.5 eq, 15 mmol, 7.5 mL) dropwise via syringe.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 8:2, UV 254 nm visualization). The product alcohol will appear as a significantly more polar spot (lower Rf) than the starting ester.

  • Quench: Cool the mixture back to 0 °C. Carefully quench the excess borohydride by the dropwise addition of saturated aqueous NH4Cl (20 mL). Self-Validation Cue: Effervescence (H2 gas evolution) will be observed; continue addition until bubbling completely ceases.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Method B: Diisobutylaluminum Hydride (DIBAL-H) – The Rapid Route

Causality Note: The critical step in this protocol is the Fieser/Rochelle's salt quench. DIBAL-H reductions generate aluminum alkoxide complexes that, upon standard aqueous workup, form thick, unfilterable gelatinous emulsions. Potassium sodium tartrate (Rochelle's salt) acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion into two easily separable liquid phases[5].

Workflow Step1 1. Substrate Dissolution Anhydrous THF under N2 (0.1 - 0.5 M) Step2 2. Cryogenic Cooling Cool to 0 °C using ice/water bath Step1->Step2 Step3 3. DIBAL-H Addition Dropwise addition of 1M DIBAL-H (2.5 - 3.0 eq) Step2->Step3 Step4 4. Reaction Maturation Warm to RT; monitor by TLC (Hex/EtOAc 7:3) Step3->Step4 Step5 5. Fieser/Rochelle Quench MeOH dropwise, then aq. Rochelle's salt Step4->Step5 Step6 6. Emulsion Resolution Vigorously stir 2-4 h until two clear phases form Step5->Step6 Step7 7. Isolation & Drying Extract with EtOAc, dry over Na2SO4, concentrate Step6->Step7

Fig 2. Step-by-step experimental workflow for the DIBAL-H mediated reduction.

  • Setup: In an oven-dried flask under N2, dissolve the ester (1.0 eq, 10 mmol, 2.81 g) in anhydrous DCM or THF (30 mL).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

  • Addition: Add DIBAL-H (1.0 M in toluene or hexanes, 2.5 eq, 25 mL) dropwise over 15 minutes. Causality Note: >2 equivalents are required because the first equivalent forms a stable tetrahedral intermediate, and the second drives the reduction to the alkoxide[4].

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench (Critical Step): Cool to 0 °C. Dilute with an equal volume of diethyl ether or EtOAc. Carefully add methanol (2 mL) dropwise to quench unreacted hydride. Next, add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 30 mL)[5].

  • Emulsion Resolution: Vigorously stir the milky suspension at room temperature for 2 to 4 hours. Self-Validation Cue: The reaction is ready for extraction only when the milky gel completely resolves into two distinct, clear liquid layers.

  • Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Quantitative Data & Method Comparison

ParameterMethod A: LiBH4Method B: DIBAL-H
Equivalents Required 1.5 – 2.0 eq2.5 – 3.0 eq
Operating Temperature 0 °C to Room Temp (or 60 °C)0 °C to Room Temp
Reaction Time 12 – 16 hours2 – 3 hours
Chemoselectivity (Ar-Br) Excellent (>99% retained)Excellent (>99% retained)
Workup Complexity Low (Simple NH4Cl quench)High (Requires Rochelle's salt resolution)
Primary Use Case Large-scale process chemistryRapid discovery chemistry / small scale

Analytical Characterization (Expected)

To confirm the success of the reduction, the isolated 4-bromo-3-(difluoromethoxy)benzyl alcohol should exhibit the following spectral properties:

  • Physical State: Viscous clear oil to white solid.

  • 1H NMR (400 MHz, CDCl3): δ 7.60 (d, J = 8.1 Hz, 1H, Ar-H), 7.25 (d, J = 1.8 Hz, 1H, Ar-H), 7.08 (dd, J = 8.1, 1.8 Hz, 1H, Ar-H), 6.55 (t, J = 73.2 Hz, 1H, -OCF2H), 4.68 (s, 2H, -CH2OH), 1.95 (br s, 1H, -OH).

  • 19F NMR (376 MHz, CDCl3): δ -80.5 (d, J = 73.2 Hz, 2F).

References

1.[1] "Methyl 4-bromo-3-(difluoromethoxy)benzoate - SynHet." Synhet.com. 1 2.[2] "Ester to Alcohol - Common Conditions." Common Organic Chemistry. 2 3.[4] "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles." Master Organic Chemistry. 4 4.[5] "DIBAL-H Reduction - Organic Synthesis." Organic-Synthesis.com. 5 5.[3] "Ester to Alcohol - LiBH4." Common Organic Chemistry. 3

Sources

The Strategic Synthesis of Arylamines: A Detailed Guide to Buchwald-Hartwig Amination of [4-Bromo-3-(difluoromethoxy)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Difluoromethoxylated Arylamines in Modern Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5][6] Of particular interest to medicinal chemists is the incorporation of fluorine-containing functional groups, such as the difluoromethoxy (OCF₂H) group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of [4-Bromo-3-(difluoromethoxy)phenyl]methanol and its derivatives, a class of substrates that are increasingly valuable in the synthesis of novel therapeutic agents.

The presence of both a difluoromethoxy group and a primary alcohol on the aryl bromide substrate presents unique challenges and considerations for the optimization of the Buchwald-Hartwig amination. This application note will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, offer insights into reaction optimization, and present a troubleshooting guide to empower researchers in this critical area of synthetic chemistry.

Mechanistic Insights: The Catalytic Cycle of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][11]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[8]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can influence the reaction rate and substrate scope.[12][13]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9] Bulky, electron-rich phosphine ligands are crucial for promoting this step and preventing side reactions like β-hydride elimination.[9][14]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L L-Pd(0) Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex L-Pd(II)(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd_Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
[4-Bromo-3-(difluoromethoxy)phenyl]methanol≥97%Commercially AvailableStore under inert atmosphere.
Amine (Primary or Secondary)≥98%Commercially AvailablePurify if necessary. Liquid amines should be distilled.
Palladium Precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3)Catalyst GradeCommercially AvailableStore under inert atmosphere.
Phosphine Ligand (e.g., XPhos, RuPhos)≥98%Commercially AvailableStore under inert atmosphere.
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)AnhydrousCommercially AvailableGrind to a fine powder before use.
Solvent (e.g., Toluene, Dioxane)Anhydrous, DegassedCommercially AvailableUse freshly distilled or from a solvent purification system.
Inert GasHigh Purity Argon or Nitrogen
General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of [4-Bromo-3-(difluoromethoxy)phenyl]methanol with a generic amine. Optimization of reaction parameters may be necessary for specific substrates.[14][15]

Experimental_Workflow start Start reagent_prep Reagent Preparation (Drying, Degassing) start->reagent_prep reaction_setup Reaction Setup under Inert Atmosphere reagent_prep->reaction_setup heating Heating and Stirring (e.g., 100 °C, 12-24 h) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the [4-Bromo-3-(difluoromethoxy)phenyl]methanol (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.[4]

  • Reagent Addition: Seal the vessel with a septum. Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Finally, add the amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[16] Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Optimization and Considerations

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, base, solvent, and reaction temperature.[4] For the specific case of [4-Bromo-3-(difluoromethoxy)phenyl]methanol derivatives, the following points should be considered:

  • Catalyst and Ligand Selection: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often the ligands of choice for challenging substrates.[7][9] Palladium precatalysts like XPhos Pd G3 or G4 offer the advantage of being air- and moisture-stable and readily form the active Pd(0) species.[12]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[12] For substrates with base-sensitive functional groups, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable, although this may require higher reaction temperatures or longer reaction times.[8][13]

  • Solvent Effects: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations.[16] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic intermediates. It is imperative to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[12]

  • Impact of the Difluoromethoxy Group: The electron-withdrawing nature of the difluoromethoxy group can influence the electronic properties of the aryl bromide, potentially affecting the rate of oxidative addition. However, modern bulky phosphine ligands are generally effective at promoting the coupling of electron-rich, electron-neutral, and electron-poor aryl halides.

  • The Role of the Methanol Group: The primary alcohol functionality in [4-Bromo-3-(difluoromethoxy)phenyl]methanol is generally compatible with Buchwald-Hartwig conditions. However, with very strong bases and high temperatures, deprotonation of the alcohol could potentially lead to side reactions or coordination to the palladium center. If this becomes an issue, protection of the alcohol as a silyl ether (e.g., TBDMS) may be necessary.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst (due to air/moisture exposure).[14]Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[12] Use a fresh batch of catalyst and ligand.
Suboptimal catalyst/ligand combination.Screen different bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos).[12]
Incorrect base or base strength.Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[12] Ensure the base is finely powdered.
Formation of Side Products Hydrodehalogenation (reduction of the aryl bromide).This can be promoted by β-hydride elimination. The choice of a bulky ligand can often suppress this side reaction.[14]
Homocoupling of the aryl bromide or amine.Optimize catalyst loading and reaction temperature.[14]
Catalyst Decomposition Formation of palladium black.[16]This indicates catalyst decomposition. Lower the reaction temperature and/or screen different ligands to stabilize the catalyst.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, and its application to functionalized substrates like [4-Bromo-3-(difluoromethoxy)phenyl]methanol derivatives opens avenues for the rapid generation of novel molecular entities for drug discovery and materials science. By understanding the underlying mechanism, carefully selecting reaction components, and systematically optimizing the reaction conditions, researchers can successfully employ this powerful transformation to accelerate their research endeavors. This guide provides a solid foundation for the practical application of the Buchwald-Hartwig amination in this specific and important context.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: )
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine - Benchchem. (URL: )
  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. (URL: [Link])

  • Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions - Inorganic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - OUCI. (URL: [Link])

  • Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5 - Benchchem. (URL: )
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. (URL: [Link])

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (URL: [Link])

  • Optimization of Buchwald-Hartwig amin
  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. (URL: [Link])

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (URL: [Link])

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Failures with Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to resolving challenges in Suzuki-Miyaura coupling reactions, specifically when dealing with sterically hindered aryl bromides. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth troubleshooting strategies and foundational knowledge to overcome common experimental hurdles. Our approach is rooted in a deep understanding of reaction mechanisms, offering not just solutions, but the rationale behind them.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial failures in a direct question-and-answer format, providing quick and targeted advice.

Q1: My Suzuki coupling with a 2,6-disubstituted aryl bromide is giving low to no yield. What are the primary reasons for failure?

A1: Failures with sterically hindered substrates typically stem from one or more of the following bottlenecks in the catalytic cycle:

  • Inefficient Oxidative Addition: This is often the rate-limiting step. The bulky substituents flanking the aryl bromide impede the approach of the Pd(0) catalyst, drastically slowing down the initial insertion of palladium into the carbon-bromine bond.[1]

  • Difficult Reductive Elimination: The final C-C bond-forming step can also be hindered. The steric clash between the bulky aryl group and the boronic acid partner on the palladium center can create a high energy barrier for reductive elimination.[1]

  • Catalyst Decomposition: With slow catalytic turnover, the palladium catalyst has more time to decompose into inactive palladium black, especially at the high temperatures often required for these reactions.[1]

  • Suboptimal Ligand Choice: Standard ligands like PPh₃ are often ineffective. These reactions demand ligands that are both bulky and electron-rich to promote the challenging oxidative addition and reductive elimination steps.[2][3]

Q2: I'm observing significant dehalogenation of my aryl bromide starting material. How can I suppress this side reaction?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction that competes with the desired cross-coupling.[4][5] It is often promoted by the formation of a palladium-hydride (Pd-H) species.[5]

Key Strategies to Minimize Dehalogenation:

  • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands create a sterically crowded coordination sphere around the palladium, which favors the desired reductive elimination over pathways leading to dehalogenation.[6][7][8]

  • Base Selection: Avoid strong alkoxide bases (e.g., NaOEt, NaOtBu) if possible, as they can be a source of hydrides. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.[5][7]

  • Solvent Choice: Protic solvents like alcohols can act as hydride sources. Switch to aprotic solvents such as dioxane, toluene, or THF.[1][7] Ensure solvents are rigorously dried and degassed.

  • Temperature Control: While higher temperatures can be necessary to overcome activation barriers, excessively high temperatures can also favor dehalogenation.[7] Careful temperature optimization is crucial.

Q3: My boronic acid appears to be decomposing, leading to homocoupling byproducts. What causes this and how can I prevent it?

A3: The primary cause of boronic acid decomposition is protodeboronation, where the C-B bond is cleaved by a proton source (often water) before transmetalation can occur.[1] This leads to the formation of an arene byproduct from the boronic acid and can also result in the homocoupling of two boronic acid molecules.[4]

Preventative Measures:

  • Use Boronic Esters: Pinacol or neopentyl glycol boronic esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[9] They can be used directly or formed in situ.

  • Anhydrous Conditions: While some Suzuki reactions benefit from aqueous conditions, for sensitive boronic acids, using a rigorously dried, anhydrous solvent and a non-hydroxide base (e.g., K₃PO₄, CsF) can be beneficial.

  • Base Stoichiometry: Use the minimum effective amount of base. Excess base can accelerate protodeboronation.

  • Inert Atmosphere: Oxygen can promote homocoupling of boronic acids.[4][10] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

Section 2: Deep Dive - A Mechanistic Approach to Troubleshooting

Understanding the "why" behind a failure is critical for effective troubleshooting. This section provides a more detailed look at the key steps of the Suzuki-Miyaura catalytic cycle and how steric hindrance impacts them.

The Catalytic Cycle Under Steric Strain

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][11] Steric hindrance on the aryl bromide primarily impacts the first and last steps.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Often Rate-Limiting) PdII_Aryl Ar-Pd(II)-X(L_n) OA->PdII_Aryl RE Reductive Elimination (Can be Hindered) Pd0 Pd(0)L_n RE->Pd0 Regeneration Product Ar-Ar' (Product) RE->Product TM Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) TM->PdII_Diaryl Pd0->OA + Ar-X PdII_Aryl->TM + Ar'-B(OR)₂ + Base PdII_Diaryl->RE ArX Ar-X (Sterically Hindered Aryl Bromide) ArB Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base

Caption: The Suzuki-Miyaura catalytic cycle highlighting steps impacted by steric hindrance.

Troubleshooting Workflow: A Logic-Based Guide

When a reaction fails, a systematic approach is more effective than random changes. Use the following decision tree to guide your optimization strategy.

Troubleshooting_Workflow Start Reaction Failure: Low Yield / No Product Check_SM Starting Material (SM) Consumed? Start->Check_SM SM_Not_Consumed Inefficient Oxidative Addition Check_SM->SM_Not_Consumed No SM_Consumed Problem After Oxidative Addition Check_SM->SM_Consumed Yes Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., Buchwald-type, NHCs) SM_Not_Consumed->Optimize_Ligand Increase_Temp Increase Temperature (e.g., 100-120 °C) Optimize_Ligand->Increase_Temp Change_Catalyst Use More Active Pd Pre-catalyst (e.g., G2, G3 Pre-catalysts) Increase_Temp->Change_Catalyst Check_Byproducts Analyze Byproducts: Dehalogenation or Homocoupling? SM_Consumed->Check_Byproducts Dehalogenation Dehalogenation Dominant Check_Byproducts->Dehalogenation Dehalogenation Homocoupling Protodeboronation/ Homocoupling Check_Byproducts->Homocoupling Homocoupling Optimize_Base Switch to Weaker Base (K₃PO₄, Cs₂CO₃) Dehalogenation->Optimize_Base Optimize_Solvent Use Anhydrous, Aprotic Solvent (Dioxane, Toluene) Optimize_Base->Optimize_Solvent Use_Ester Switch to Boronic Ester (Pinacol, MIDA) Homocoupling->Use_Ester Strict_Inert Ensure Strictly Inert Atmosphere (Ar/N₂) Use_Ester->Strict_Inert

Caption: A decision tree for troubleshooting Suzuki coupling failures with hindered substrates.

Section 3: Experimental Protocols & Data

Theoretical knowledge must be paired with practical application. This section provides a robust starting protocol and data to guide your experimental design.

Protocol: General Procedure for a Challenging Suzuki Coupling

This protocol is a starting point for the coupling of a sterically hindered aryl bromide with an arylboronic acid, incorporating best practices for difficult transformations.

Materials:

  • Sterically Hindered Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Bulky Phosphine Ligand (if not using a pre-catalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.2 M)

Procedure:

  • Reaction Setup (In a Glovebox): To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.

  • Catalyst Addition: In the glovebox, add the palladium pre-catalyst to the vial. If preparing the catalyst in situ, add the palladium source (e.g., Pd(OAc)₂) and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated heating block or oil bath set to the desired temperature (typically 100-110 °C).[1]

  • Monitoring: Stir the reaction vigorously for the specified time (12-24 hours). The progress can be monitored by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data-Driven Decisions: The Impact of Ligand and Base Selection

The choice of ligand and base is paramount for success. The following table summarizes typical outcomes for the coupling of a sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene) with phenylboronic acid, illustrating the dramatic effect of reaction parameters.

Pd Source (2 mol%)Ligand (2.4 mol%)Base (2 equiv)SolventTemp (°C)Yield of Biaryl (%)Key Observation
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100< 5%Standard conditions fail. Primarily starting material recovered.
Pd(OAc)₂PPh₃K₃PO₄Dioxane110~15%Slight improvement, but still very low conversion.
Pd(OAc)₂XPhos K₃PO₄Dioxane110> 90% Bulky, electron-rich ligand is critical for high yield.[7]
Pd(OAc)₂SPhos Cs₂CO₃Toluene110> 95% Another highly effective Buchwald-type ligand.
XPhos Pd G3-K₃PO₄Dioxane110> 95% Pre-catalyst offers convenience and high activity.
Pd(OAc)₂XPhosNaOtBuToluene110~40%Significant dehalogenation observed with strong alkoxide base.

This data is illustrative and compiled from trends reported in the literature. Actual yields will vary based on specific substrates.[1][6][12][13]

References

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2014, February 6). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]

  • Tang, W., et al. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. Retrieved from [Link]

  • Itoh, T., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. Retrieved from [Link]

Sources

Stability of difluoromethoxy group under basic reaction conditions

Technical Guide: Stability & Handling of the Difluoromethoxy Group ( ) Under Basic Conditions

Executive Summary: The Stability Spectrum

The difluoromethoxy group (

conditional

Unlike the inert trifluoromethoxy group (


Base ClassExamplesStability VerdictRisk Factor
Weak Inorganic

,

,

High Negligible. Standard conditions for Suzuki/Buchwald couplings are safe.
Hydroxides

,

,

High Stable under standard saponification conditions (

).
Alkoxides

,

Moderate Kinetic stability usually sufficient; prolonged heating may induce degradation.
Organometallics

,

,

Critical Failure High Risk. Rapid deprotonation triggers

-elimination and fragmentation.

The Failure Mechanism: -Elimination

User Query: "My starting material disappeared when treating my difluoromethoxy-arene with n-BuLi. I see phenol formation. What happened?"

Technical Insight: The proton in the




Decomposition Pathway

DecompositionStartSubstrate(Ar-OCHF2)InterIntermediate Anion[Ar-OCF2]- Li+Start->InterDeprotonationBaseStrong Base(e.g., n-BuLi)Base->InterTSα-Elimination(- LiF)Inter->TSCarbeneDifluorocarbene[:CF2]TS->CarbenePhenoxidePhenoxide(Ar-O)-TS->Phenoxide

Figure 1: Mechanism of base-induced decomposition.[1] The fragmentation yields a phenoxide (often observed as the phenol after workup) and difluorocarbene, which rapidly polymerizes or reacts with solvent.

Troubleshooting & FAQs

Scenario A: Cross-Coupling Reactions

Q: Can I perform a Suzuki-Miyaura coupling on a bromide containing an

A:Yes.




  • Protocol Note: Even at

    
     in DMF/Water, the group remains intact. This is evidenced by the synthesis of various biaryl ethers in medicinal chemistry literature [1].
    
Scenario B: Ortho-Lithiation

Q: I need to functionalize the position ortho to the

A:Proceed with Extreme Caution.


  • Reduced Coordination: The electron-withdrawing fluorines reduce the Lewis basicity of the oxygen, making it a weaker directing group for Lithium.

  • Competitive Deprotonation:

    
     will likely deprotonate the 
    
    
    before or concurrently with the ring proton, leading to the decomposition pathway shown in Figure 1.
  • Solution: Avoid

    
    . If lithiation is mandatory, use LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide) at extremely low temperatures (
    
    
    ), as the steric bulk of the base may favor ring deprotonation over the sterically accessible
    
    
    proton, though this is substrate-dependent and risky.
  • Better Alternative: Halogenate the position first (e.g., bromination), then perform a halogen-lithium exchange at

    
     followed by immediate electrophile trapping. The exchange is faster than the deprotonation of 
    
    
    .
Scenario C: Saponification

Q: I have an ester elsewhere in the molecule. Will LiOH/THF/Water hydrolyze the difluoromethoxy group? A: No. The



Experimental Best Practices

Decision Tree: Base Selection

Use this logic flow to select reagents compatible with your substrate.

BaseSelectionStartSelect Reaction TypeCouplingPd-Catalyzed Coupling(Suzuki, Buchwald)Start->CouplingHydrolysisEster Hydrolysis(Saponification)Start->HydrolysisMetalationC-H Activation / LithiationStart->MetalationSafe1USE: K2CO3, Cs2CO3, K3PO4(Safe up to 110°C)Coupling->Safe1Safe2USE: LiOH, NaOH, KOH(Safe in aq/organic mix)Hydrolysis->Safe2RiskRISK: n-BuLi, LDA(Likely Decomposition)Metalation->RiskAltALTERNATIVE:1. Halogen-Li Exchange (-78°C)2. Use TMP bases (Steric protection)Risk->Alt Mitigation

Figure 2: Reagent compatibility decision matrix.

Validated Protocol: Synthesis of Aryl Difluoromethyl Ethers

To demonstrate stability, we reference the standard formation protocol which utilizes strong aqueous base.

Objective: O-Difluoromethylation of a phenol. Reagents: Phenol derivative, Sodium Chlorodifluoroacetate (


  • Setup: Dissolve phenol (1.0 equiv) and

    
     (1.5 equiv) in DMF (
    
    
    ).
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (2.0 equiv).

    • Note: This reagent decomposes at elevated temperature to release difluorocarbene (

      
      ).
      
  • Reaction: Heat to 90--100°C for 2-4 hours.

    • Observation: The reaction generates

      
      in situ.[2] The phenoxide attacks the carbene, followed by protonation from the aqueous medium.
      
  • Workup: Dilute with water, extract with ethyl acetate.

  • Conclusion: The product (

    
    ) is isolated intact, proving its stability to carbonate bases at 
    
    
    .

References

  • Difluoromethylation of Phenols: Organic Syntheses Procedure. Source: Organic Syntheses.[3][4][5] Context: Defines the standard synthesis using sodium chlorodifluoroacetate and base, establishing the thermal and basic stability of the group during formation. URL:[Link]

  • Ortho-Lithiation of Benzene Derivatives. Source: Indian Academy of Sciences. Context: Discusses the mechanisms of ortho-lithiation and the competition between directing group coordination and steric factors/acidity.[6] URL:[Link]

Purification of [4-Bromo-3-(difluoromethoxy)phenyl]methanol via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide details the isolation and purification of [4-Bromo-3-(difluoromethoxy)phenyl]methanol (CAS: 1261494-88-1 or analogs). This intermediate is a critical building block in medicinal chemistry, often serving as a scaffold for kinase inhibitors or receptor modulators.

Physicochemical "Personality"

Successful purification requires understanding the competing forces within this molecule:

  • The Polar Anchor: The benzylic alcohol (-CH₂OH) is a hydrogen bond donor/acceptor, creating significant interaction with silica gel (retention).

  • The Lipophilic Mask: The 4-bromo and 3-difluoromethoxy (-OCHF₂) groups are electron-withdrawing and lipophilic. Unlike a methoxy group (-OCH₃), the -OCHF₂ group is less electron-donating and reduces the basicity of the ether oxygen, slightly altering the dipole moment.

Key Challenge: The molecule is prone to "tailing" on silica due to the alcohol, while the lipophilic substituents can cause it to elute faster than expected in non-polar solvents.

Pre-Purification Diagnostics

Before packing a column, you must validate your crude mixture. Do not skip these steps.

A. Solubility Check
  • Good Solvents (Load/Dissolve): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH).

  • Poor Solvents (Elute): Hexanes, Heptane.

  • Recommendation: If the crude oil/solid does not dissolve in <5 mL of Hexane/EtOAc (10:1), use Dry Loading (see Section 3).

B. Thin Layer Chromatography (TLC) Optimization

Standard conditions often fail to separate the alcohol product from the aldehyde precursor (4-Bromo-3-(difluoromethoxy)benzaldehyde).

ParameterRecommendationWhy?
Stationary Phase Silica Gel 60 F₂₅₄Standard normal phase support.
Mobile Phase 30% EtOAc in Hexanes Starting point. Target R_f of product: 0.25 – 0.35 .
Visualization 1 UV (254 nm) The aromatic ring is strongly UV active.
Visualization 2 KMnO₄ Stain Critical. The alcohol oxidizes to a yellow/brown spot; the aldehyde precursor reacts differently or slower.
Visualization 3 Anisaldehyde Good alternative.[1] Alcohols often stain violet/blue; aldehydes stain pink/red.

Relative Elution Order (Hex/EtOAc):

  • High R_f (0.6 - 0.8): Bis-ether byproducts (rare) or non-polar impurities.

  • Mid-High R_f (0.5 - 0.6): Aldehyde Precursor (Starting Material).

  • Target R_f (0.3): [4-Bromo-3-(difluoromethoxy)phenyl]methanol (Product).

  • Baseline: Borate salts (if NaBH₄ reduction), acids.

The Purification Protocol (Step-by-Step)

Workflow Diagram

PurificationWorkflow Start Crude Mixture TLC TLC Optimization (Target Rf ~0.3) Start->TLC Load Loading Strategy TLC->Load Gradient Gradient Elution (0% -> 40% EtOAc) Load->Gradient Fraction Fraction Analysis (UV + KMnO4) Gradient->Fraction Finish Pure Product Fraction->Finish

Caption: Standard workflow for the purification of benzyl alcohol derivatives.

Step 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Ratio: Use 30-50g of silica per 1g of crude material. This is a "difficult" separation if unreacted aldehyde is present.

  • Packing: Slurry pack in 100% Hexanes or 5% EtOAc/Hexanes.

Step 2: Sample Loading
  • Liquid Loading: Only if crude is soluble in minimal (<2mL) toluene or 10% DCM in Hexane.

  • Dry Loading (Recommended):

    • Dissolve crude in DCM.

    • Add Celite 545 or Silica (1:2 ratio w/ crude).

    • Rotovap to dryness (free-flowing powder).

    • Add powder to the top of the packed column and protect with a layer of sand. Why? Dry loading prevents "fingering" and band broadening, critical for separating the alcohol from the aldehyde.

Step 3: Elution Gradient

Do not run isocratic (single solvent) unless the separation is huge. Use a linear gradient.

Volume (Column Volumes)Solvent Composition (Hexanes : EtOAc)Purpose
1 - 3 CV 100 : 0Flush non-polar grease/impurities.
3 - 6 CV 90 : 10Elute unreacted Aldehyde (Starting Material).
6 - 12 CV 75 : 25Elute Product (Watch for UV activity).
12+ CV 50 : 50Flush polar byproducts/salts.
Step 4: Fraction Collection
  • Collect small fractions (e.g., 15-20 mL for a 1g scale).

  • Stop Condition: When UV activity ceases or baseline impurities appear.

Troubleshooting & FAQs

Logic Tree: Common Issues

Troubleshooting Issue Problem Detected Streaking Streaking / Tailing Issue->Streaking Coelution Co-elution with SM Issue->Coelution Decomp Decomposition on Column Issue->Decomp Action1 Check Solubility. Switch to Dry Load. Streaking->Action1 Action2 Use shallower gradient. (e.g. 5% steps) Coelution->Action2 Action3 Check Silica Acidity. Use Neutral Alumina. Decomp->Action3

Caption: Decision matrix for troubleshooting chromatographic anomalies.

Frequently Asked Questions

Q1: The product streaks badly, covering 20 fractions. Why?

  • Cause: Benzyl alcohols can hydrogen bond strongly with the silanols on the silica surface.

  • Fix: Ensure you did not overload the column. If the issue persists, switch the solvent system to DCM / Methanol (0-5% MeOH) . DCM solubilizes the aromatic core better than Hexanes, often sharpening the bands.

Q2: I see a new spot appearing during the column run. Is my product decomposing?

  • Analysis: Benzyl alcohols are generally stable, but the -OCHF₂ group can be sensitive to Lewis acids.

  • Fix: If using old DCM (which becomes acidic over time), neutralize the silica by flushing with 1% Triethylamine (TEA) in Hexanes before loading. Note: This is rarely needed for this specific molecule but is a valid fail-safe.

Q3: Can I use reverse-phase (C18) HPLC instead?

  • Answer: Yes. This molecule is well-suited for C18.

  • Conditions: Water/Acetonitrile (with 0.1% Formic Acid). The -OCHF₂ and -Br groups make it hydrophobic enough to retain well.

  • Order: The polar alcohol will elute before the aldehyde and non-polar impurities in Reverse Phase (opposite of Normal Phase).

Q4: How do I remove the unreacted aldehyde if the column fails?

  • Chemical Scavenging: If the column is difficult, treat the crude mixture with a polymer-supported scavenger resin (e.g., amine resin) or perform a bisulfite wash (aqueous NaHSO₃) before the column to selectively remove the aldehyde.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43, 2923–2925.

  • Leroux, F. R.; Manteau, B.; Vors, J. P.; Pazenok, S. "Difluoromethylation of (Hetero)arenes: An Update." Beilstein J. Org. Chem.2008 , 4, No. 13. (Discusses stability and properties of OCHF2 groups).

  • BenchChem Technical Support. "Solubility and Properties of Halogenated Benzyl Alcohols." (General properties of 4-bromo-3-substituted analogs).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." (Useful for understanding the electron-withdrawing nature of -OCHF2 vs -OMe).

Sources

Technical Support Center: Overcoming Solubility Challenges with [4-Bromo-3-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [4-Bromo-3-(difluoromethoxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility issues that may be encountered during your experiments. As a crucial building block in medicinal chemistry, understanding and overcoming the solubility limitations of this compound is paramount for successful downstream applications.

The strategic incorporation of a difluoromethoxy group can enhance metabolic stability and fine-tune lipophilicity.[1][2][3] However, the overall physicochemical properties of the parent molecule, including its crystalline structure, can lead to solubility challenges.[4] This guide offers a systematic approach to addressing these issues, moving from simple adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My [4-Bromo-3-(difluoromethoxy)phenyl]methanol appears to be poorly soluble in my desired solvent system. What are my initial steps?

A1: When encountering poor solubility, a systematic and stepwise approach is crucial to efficiently identify an effective solution. Begin with fundamental techniques before progressing to more complex methods.[5]

Initial Troubleshooting Workflow:

dot digraph "Initial_Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9];

} } Initial troubleshooting workflow for solubility issues.

1. Comprehensive Solvent Screening:

The principle of "like dissolves like" is your primary guide.[5][6] Given the aromatic bromine and difluoromethoxy moieties, [4-Bromo-3-(difluoromethoxy)phenyl]methanol possesses both polar and non-polar characteristics. A broad solvent screen is therefore recommended.

Solvent ClassExamplesPolarityRationale
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighOften effective for a wide range of organic compounds.
Protic Polar Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding, which may interact favorably with the methanol and difluoromethoxy groups.
Chlorinated Dichloromethane (DCM), ChloroformMediumGood for many organic solids.
Aromatic Toluene, BenzeneLowMay interact well with the phenyl ring.[7]
Ethers Diethyl ether, 1,4-DioxaneLowCommon solvents for organic synthesis.

2. Temperature Adjustment:

For most solid compounds, solubility increases with temperature.[5] Cautiously heat your solvent while stirring to see if the compound dissolves. Be mindful of the compound's thermal stability to prevent degradation. If the compound precipitates upon cooling, this indicates that temperature maintenance will be necessary for your experiment, or that a different solvent system is required.[5]

3. Particle Size Reduction:

Decreasing the particle size increases the surface area-to-volume ratio, which can significantly enhance the rate of dissolution.[5][8][9]

  • Micronization: Simple mechanical grinding of the powder with a mortar and pestle can be surprisingly effective.[8][10]

  • Sonication: Using an ultrasonic bath can help break up agglomerates and facilitate dissolution.[5]

Q2: I've tried various solvents with heating and sonication, but solubility remains insufficient. What's the next logical step?

A2: If single-solvent systems are inadequate, the use of a co-solvent system is the next logical approach.[5][11] This involves adding a miscible organic solvent to a primary solvent (often aqueous) to increase the solubility of a poorly soluble compound.[5]

Co-Solvent Strategy Workflow:

dot digraph "Co_Solvent_Strategy" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

} } Workflow for employing a co-solvent system.

Protocol for Co-Solvent System Development:

  • Initial Suspension: Suspend the [4-Bromo-3-(difluoromethoxy)phenyl]methanol in your primary solvent (e.g., an aqueous buffer).

  • Co-solvent Selection: Choose a water-miscible organic co-solvent in which the compound is known to be more soluble (e.g., DMSO, ethanol).

  • Titration: While vigorously stirring the suspension, add the co-solvent dropwise.

  • Observation: Continue adding the co-solvent until the solid material is completely dissolved.

  • Quantification: Note the final percentage of the co-solvent required. It is crucial to keep this percentage as low as possible to avoid potential impacts on downstream biological assays or reactions.

Q3: My compound is intended for a biological assay, and high concentrations of organic solvents are not permissible. What are my options?

A3: This is a common challenge in drug discovery. When organic solvents are not viable, more advanced formulation strategies are necessary. These techniques aim to increase the apparent solubility of the compound in aqueous media.

Advanced Formulation Strategies:

StrategyMechanismKey Considerations
pH Modification For ionizable compounds, adjusting the pH can dramatically increase solubility.[5] Acidic compounds are more soluble in basic solutions, and vice-versa.The pKa of [4-Bromo-3-(difluoromethoxy)phenyl]methanol's alcohol group is likely high, so this may have limited utility unless derivatives are made. However, the difluoromethoxy group can influence the pKa of nearby functionalities.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[12]Examples include Polysorbate 80 (Tween 80) and Sodium Dodecyl Sulfate (SDS). The choice of surfactant and its concentration must be compatible with the experimental system.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[13]Different types of cyclodextrins (α, β, γ) and their chemically modified versions (e.g., HP-β-CD) should be screened for optimal complexation.
Solid Dispersions This involves dispersing the compound in an inert carrier matrix at the solid state.[13][14] Amorphous solid dispersions can prevent crystallization and maintain a supersaturated state, enhancing solubility and dissolution rate.[15][16]Techniques like spray drying or melt extrusion are used. This is a more involved process typically reserved for later-stage drug development.[17]

Experimental Protocol: Shake-Flask Method for Solubility Determination

To systematically evaluate the effectiveness of different solvents and solubility enhancement techniques, it is essential to accurately determine the equilibrium solubility. The shake-flask method is a reliable standard for this purpose.[6]

Objective: To determine the equilibrium solubility of [4-Bromo-3-(difluoromethoxy)phenyl]methanol in a given solvent system.

Materials:

  • [4-Bromo-3-(difluoromethoxy)phenyl]methanol

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Calibration Curve: Prepare a series of standard solutions of [4-Bromo-3-(difluoromethoxy)phenyl]methanol of known concentrations in the chosen solvent. Analyze these by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid [4-Bromo-3-(difluoromethoxy)phenyl]methanol to a vial containing a known volume of the solvent. An excess of solid should be visible to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully draw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Analysis: Dilute the filtered, saturated solution with the solvent as necessary to fall within the range of your calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of the saturated solution. This value represents the equilibrium solubility.

By applying these systematic troubleshooting guides and experimental protocols, researchers can effectively overcome the solubility challenges associated with [4-Bromo-3-(difluoromethoxy)phenyl]methanol, ensuring the reliability and success of their scientific endeavors.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Khadka, P., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010, November 5). PharmaInfo.net. [Link]

  • US20170296668A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Tactics to Improve Solubility. The Royal Society of Chemistry. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review. [Link]

  • Solubilities of N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide in Benzene, Methanol, Pyridine, Ethanol, Acetonitrile, and Toluene at Temperatures between (284.65 and 348.95) K. J-Global. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

Sources

Minimizing debromination byproducts during coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center module designed for researchers encountering hydrodehalogenation (debromination) issues in palladium-catalyzed cross-coupling reactions.

Ticket Scope: Minimizing Hydrodebromination Byproducts (Ar-H) Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Diagnostic Workflow

Before altering your entire synthesis, confirm the root cause. Debromination is a specific failure mode where the oxidative addition complex intercepts a hydride source rather than the transmetallation partner.

Interactive Troubleshooting Tree

(Visualized via Graphviz)

DiagnosticTree Start ISSUE: Low Yield / Impurities Analyze Analyze Crude Reaction (LCMS/NMR) Start->Analyze Result1 Product: Ar-H (Debrominated) Mass = Ar-Br minus 79/81, plus 1 Analyze->Result1 Major Byproduct Result2 Product: Ar-Ar (Homocoupling) Analyze->Result2 Check Boronic Acid Quality Result3 Product: Ar-Br (No Reaction) Analyze->Result3 Check Catalyst Activation Decision1 Check Solvent System Result1->Decision1 Action1 Is Solvent 2° Alcohol (iPrOH, 2-BuOH)? Decision1->Action1 Decision2 Check Base Action2 Is Base an Amine or Alkoxide with Beta-H? Decision2->Action2 Action1->Decision2 No Fix1 SOLUTION: Switch to tert-Amyl Alcohol or Toluene Action1->Fix1 Yes (Hydride Source) Fix2 SOLUTION: Switch to Inorganic Base (K3PO4, Cs2CO3) Action2->Fix2 Yes (Hydride Source) Fix3 SOLUTION: Increase Catalyst Activity (Switch to G3/G4 Precatalysts) Action2->Fix3 No (Slow Transmetallation)

Figure 1: Diagnostic logic flow for identifying and resolving hydrodebromination.

The Mechanics of Failure: Why Ar-H Forms

To stop debromination, you must understand the "Hydride Theft." In a standard cross-coupling (e.g., Suzuki-Miyaura), the Palladium cycle should proceed: Oxidative Addition


 Transmetallation 

Reductive Elimination
.[1][2]

Debromination occurs when a


-Hydride Elimination  event interrupts this cycle. The Palladium center "steals" a hydrogen atom from a nearby donor (Solvent, Base, or Ligand) instead of accepting the nucleophile.
The Competitive Pathway

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Desired Path) OxAdd->TransMet + R-B(OH)2 HydridePath Hydride Insertion (Failure Path) OxAdd->HydridePath Slow Transmetallation Product Product (Ar-R) TransMet->Product Reductive Elim. Waste Byproduct (Ar-H) HydridePath->Waste Reductive Elim. Source Hydride Source: Isopropanol (Solvent) Et3N (Base) Source->HydridePath H-Transfer

Figure 2: The kinetic competition between the desired coupling and the parasitic hydrodehalogenation.

Key Insight: Debromination is often a symptom of slow transmetallation . If the boronic acid (or other nucleophile) fails to transfer its organic group quickly, the highly reactive oxidative addition complex (


) sits idle, eventually reacting with the solvent [1].

Optimization Profiles: The "Safe" vs. "Risky" List

Use these tables to audit your current reaction conditions.

A. Solvent Selection

Solvents with


-hydrogens (like secondary alcohols) are the primary culprits. They coordinate to Pd, undergo 

-hydride elimination, and turn into ketones, leaving a Pd-H species behind [5].
Solvent ClassRisk LevelMechanism of FailureRecommended Replacement
Isopropanol (iPrOH) 🔴 High Oxidizes to Acetone; releases Hydride to Pd.t-Amyl Alcohol (No

-H to eliminate).
Ethanol / Methanol 🟠 Medium Can act as hydride source, especially with strong base.n-Butanol (Slower kinetics) or Toluene/Water biphasic.
DMF / DMAc 🟠 Medium Decomposes at high T to form formates (hydride source).NMP or DMSO (Lower temp).
Ethers (THF, Dioxane) 🟢 Safe Generally inert to hydride transfer.Keep as is (Standard).
B. Base Selection

Organic bases often contain


-hydrogens.[3] Inorganic bases are "hydride-silent."
Base TypeRisk LevelWhy?Alternative
Triethylamine (Et3N) 🔴 High

-Hydride elimination generates enamines + Pd-H.
DIPEA (Hunig's Base) or Inorganic bases.
NaOEt / NaOiPr 🔴 High Alkoxides are potent reducing agents.NaOtBu (Sterically bulky, no

-H).
Carbonates (K2CO3) 🟢 Safe No hydrogen to donate.Cs2CO3 (Higher solubility/activity).
Phosphates (K3PO4) 🟢 Safe Mild, buffers reaction, no hydride risk.K3PO4 (Gold standard for Suzuki).

Troubleshooting Guide & FAQ

Scenario A: "I must use an alcohol solvent for solubility."

The Fix: Switch to tert-Amyl alcohol (2-methyl-2-butanol) .

  • Reasoning: It is a tertiary alcohol. It physically cannot undergo oxidation to a ketone via

    
    -hydride elimination because the carbinol carbon has no hydrogen attached. It provides the solubilizing power of an alcohol without the debromination risk [6].
    
Scenario B: "I am seeing debromination despite using Toluene and K3PO4."

The Fix: Check your Ligand and Boronic Acid .[4]

  • Ligand: Are you using a simple phosphine like

    
    ? Switch to a bulky, electron-rich Buchwald ligand (e.g., XPhos  or SPhos ). These ligands accelerate the reductive elimination of the desired product, effectively "outrunning" the side reaction [3].
    
  • Boronic Acid: If your boronic acid is wet or degraded (protodeboronated), the transmetallation step stalls.[1] A stalled cycle gives the Pd-Ar intermediate time to find a hydride source (even trace water/impurities). Add 10-20% excess boronic acid.

Scenario C: "Does temperature affect debromination?"

The Fix: Lower the temperature.

  • Reasoning:

    
    -Hydride elimination has a higher activation energy than transmetallation in many optimized systems. Running at 100°C might promote the side reaction. Try running at 60°C or 80°C. If the reaction is too slow, change to a more active precatalyst (e.g., XPhos Pd G4 ) rather than increasing heat [2].
    

Standard Operating Procedure (SOP): The "Anti-Debromination" Screen

If you observe >5% Ar-H byproduct, pause your campaign and run this 4-vial screen.

Reagents:

  • Catalyst: XPhos Pd G4 (2 mol%) – Ensures rapid turnover.

  • Base: K3PO4 (3.0 equiv) – Hydride-free.

  • Atmosphere: Argon/Nitrogen (Strict).[5]

The Screen:

  • Vial A (Control): Your original solvent conditions.

  • Vial B (Solvent Switch): 1,4-Dioxane (Anhydrous).

  • Vial C (Solvent Switch): t-Amyl Alcohol.

  • Vial D (Additive): Add 10 mol% Water to Vial B (To test if water is helping or hurting; sometimes water accelerates Suzuki transmetallation, reducing the time Pd is vulnerable to debromination).

Analysis: Compare the ratio of [Product] : [Ar-H] via UPLC/HPLC.

  • If Vial B/C fixes it: The issue was your solvent acting as a reductant.

  • If all fail: The issue is likely the substrate (e.g., electron-poor aryl halides are more prone to reduction). Increase catalyst loading to force the cycle [4].

References

  • BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. (2025).[4][5][6][7][8][9] 9

  • BenchChem. Preventing debromination in Suzuki coupling of bromo-imidazoles. (2025).[4][5][6][7][8][9] 8[5][10]

  • BenchChem. How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. (2025).[4][5][6][7][8][9] 5[2][5][7][10]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.1[5][11]

  • Navarro, O., et al. Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. ACS Publications. 3

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).[11][12] 11

Sources

Handling moisture sensitivity in [4-Bromo-3-(difluoromethoxy)phenyl]methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Stability Protocol

Document ID: TS-BDMPM-001 Status: Active Last Updated: February 27, 2026[1]

Executive Summary: The Nature of the Sensitivity

[4-Bromo-3-(difluoromethoxy)phenyl]methanol is a high-value intermediate often used in medicinal chemistry for cross-coupling (via the aryl bromide) or derivatization (via the benzylic alcohol).[1]

While not pyrophoric or violently reactive with water, this compound exhibits "Chemical Moisture Sensitivity." Water does not cause an explosion; rather, it causes silent reaction failure through two distinct mechanisms:[1]

  • Competitive Nucleophilicity: In activation reactions (e.g., Mesylation, Mitsunobu), water outcompetes the benzylic alcohol, leading to reagent consumption and low yields.[1]

  • Acid-Catalyzed Hydrolysis of the

    
     Group:  The difluoromethoxy group is a lipophilic hydrogen bond donor. Unlike the robust trifluoromethoxy (
    
    
    
    ) group, the
    
    
    moiety is susceptible to hydrolysis under acidic conditions , which are often generated in situ when moisture is present during activation steps (e.g., formation of HCl during reaction with thionyl chloride).

Storage & Pre-Reaction Handling

Module A: Storage Protocol

Objective: Prevent hygroscopic absorption of atmospheric water.

ParameterSpecificationReason for Causality
Temperature 2–8°CLowers kinetic energy, slowing potential slow hydrolysis rates if trace acid is present.[1]
Atmosphere Argon or NitrogenDisplaces humid air.[1] Argon is preferred (heavier than air) for solid storage.
Desiccant

or Activated Sieves
Benzylic alcohols are hygroscopic; physical water absorption is the primary contamination source.
Container Amber GlassWhile not strictly photo-labile, amber glass prevents light-induced radical degradation of the aryl bromide.[1]
Module B: Drying Protocol (Pre-Reaction)

Use this protocol if the compound has been exposed to air for >1 hour.

  • Dissolution: Dissolve the crude solid in anhydrous Dichloromethane (DCM).

  • Physical Drying: Add activated

    
     (Magnesium Sulfate) and stir for 15 minutes.
    
    • Note: Avoid strong acidic drying agents like Silica Gel for prolonged periods to protect the

      
       group.
      
  • Filtration: Filter under an inert atmosphere (Schlenk frit or Nitrogen-flushed funnel).[1]

  • Azeotropic Drying: Concentrate on a rotary evaporator, then add anhydrous Toluene and re-evaporate (3x).

    • Mechanism:[2][3][4][5][6][7][8] Toluene forms a positive azeotrope with water, mechanically carrying trace moisture out of the benzylic alcohol matrix.

Reaction Troubleshooting & Workflows

Scenario 1: The Mitsunobu Reaction Failure

Context: Converting the alcohol to an amine or ether using DEAD/DIAD and


.

The Issue: The Mitsunobu betaine intermediate is extremely sensitive to moisture.[9] If water is present, the hydrazine byproduct forms immediately, and the reaction stalls.

Troubleshooting Guide:

  • Symptom: No product formation; starting material remains; formation of hydrazine precipitate.

  • Immediate Fix: Add Molecular Sieves (3Å or 4Å) directly to the reaction pot.

  • Critical Threshold: Solvent water content must be <50 ppm .[1]

Scenario 2: Acid-Mediated Decomposition ( Loss)

Context: Converting the alcohol to a bromide (


) or mesylate (

).

The Issue: These reactions generate strong acids (


, 

) as byproducts.

If the reaction is wet , the acid dissociates fully (

).[1] The

group, while stable to base, can hydrolyze in hot, aqueous acid to form the phenol and formate, destroying the pharmacophore.

Corrective Protocol:

  • Base Scavenger: Always use a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) in slight excess (1.5 eq) to neutralize acid immediately.[1]

  • Temperature Control: Keep activation steps at 0°C . Heat + Acid + Water =

    
     Hydrolysis.[1]
    

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process when a reaction involving this derivative fails.

MoistureTroubleshooting Start Reaction Failed / Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No AnalyzeByprod Analyze Byproducts (LCMS/NMR) SM_Yes->AnalyzeByprod CheckSolvent Check Solvent KF (Water Content) SM_No->CheckSolvent HighWater Water > 100ppm CheckSolvent->HighWater LowWater Water < 50ppm CheckSolvent->LowWater Action_Dry Action: Azeotrope SM with Toluene Add 3A Mol Sieves HighWater->Action_Dry Action_Reagent Action: Check Reagent Quality (DEAD/MsCl hydrolysis) LowWater->Action_Reagent PhenolFound Phenol Detected (-OCF2H loss) AnalyzeByprod->PhenolFound HydrazineFound Hydrazine Detected (Mitsunobu) AnalyzeByprod->HydrazineFound Cause_Acid Cause: Acid Hydrolysis of OCF2H (Moisture + Acid Byproduct) PhenolFound->Cause_Acid Cause_WetReagent Cause: Wet Reagents killed Intermediate HydrazineFound->Cause_WetReagent

Caption: Decision tree for diagnosing reaction failures. Red nodes indicate critical failure points related to moisture or stability.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Silica Gel chromatography to purify this compound?

  • Answer: Yes, but with caution. The

    
     group is moderately stable, but prolonged exposure to acidic silica (some grades are pH 4-5) can cause degradation.[1]
    
  • Recommendation: Add 1% Triethylamine (Et3N) to your eluent to neutralize the silica, or use neutral alumina if the compound proves unstable.

Q2: I see a new peak in the NMR at


 9-10 ppm after a reaction. What is it? 
  • Answer: This is likely the Phenol resulting from the hydrolysis of the difluoromethoxy group (

    
    ). This confirms that your reaction conditions were too acidic and likely wet.
    

Q3: Is the aryl bromide sensitive to moisture?

  • Answer: The bromide itself is stable. However, if you are performing a Suzuki coupling, the catalyst (Pd) is sensitive to oxygen, and the boronic acid coupling partner is sensitive to dehydration/trimerization. The moisture precautions are usually for the catalytic cycle, not the aryl bromide itself.

Q4: Why is the


 group less stable than 

?
  • Answer: The

    
     group contains a proton that makes the carbon slightly more electron-deficient and accessible for nucleophilic attack (by water) under acidic activation, whereas the perfluorinated 
    
    
    
    is sterically and electronically shielded.

References

  • BenchChem. (2025).[5] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.[5][10] Retrieved from

  • National Institutes of Health (NIH). (2014). Handling Air- and Moisture-Sensitive Compounds.[1][11][12] Wipf Group Protocols.[1] Retrieved from

  • Journal of Medicinal Chemistry. (2017). Structure-Activity Relationship of Difluoromethoxy Derivatives. (Contextual citation based on general SAR data for fluorinated ethers). Retrieved from

  • Master Organic Chemistry. (2020). The Mitsunobu Reaction: Mechanism and Moisture Sensitivity.[6][9] Retrieved from

Sources

Removing palladium impurities from [4-Bromo-3-(difluoromethoxy)phenyl]methanol products

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: [4-Bromo-3-(difluoromethoxy)phenyl]methanol Audience: Process Chemists, Formulation Scientists, and CMC Professionals

Welcome to the Technical Support Center. Removing residual palladium (Pd) from pharmaceutical intermediates is one of the most persistent challenges in drug development. For the intermediate [4-Bromo-3-(difluoromethoxy)phenyl]methanol , the presence of a moderately polar benzyl alcohol moiety and an electron-withdrawing difluoromethoxy group creates unique matrix-entrapment and coordination challenges.

This guide synthesizes field-proven methodologies, regulatory standards, and mechanistic troubleshooting to help you achieve single-digit ppm palladium levels without sacrificing product yield.

Part 1: Regulatory Context & Mechanistic FAQs

Q: What are the strict regulatory limits for residual palladium in my final API? A: The International Council for Harmonisation [1] enforce strict Permitted Daily Exposures (PDE) based on the route of administration. For an oral drug product with a standard 10 g/day maximum dose, the limit is 10 ppm (100 µ g/day PDE)[2]. However, if your final API is intended for parenteral or inhalation routes, the limit drops drastically to 1 ppm (10 µ g/day PDE) due to the higher bioavailability of heavy metals bypassing the gastrointestinal tract[3].

Q: Why is palladium so difficult to remove specifically from [4-Bromo-3-(difluoromethoxy)phenyl]methanol? A: This intermediate presents a dual challenge:

  • Chemical Coordination: The benzyl alcohol moiety acts as a weak Lewis base. The oxygen lone pairs can coordinate with electrophilic Pd(II) species remaining from previous cross-coupling (e.g., Suzuki, Heck) or reduction steps.

  • Physical Entrapment: The molecule's moderate polarity often results in it forming an amorphous solid or viscous oil during concentration. This physical state acts as a matrix that traps insoluble Pd(0) nanoparticles, preventing them from being removed by standard filtration[4].

Part 2: Troubleshooting Guide

Issue 1: My crude product contains >1500 ppm Pd. Solid-supported scavengers are too expensive at this scale. What is the alternative? Root Cause: High initial Pd loading overwhelms the binding capacity of standard silica scavengers, making them cost-prohibitive. Solution: Transition to an aqueous precipitation strategy using 15% Trimercaptotriazine (TMT) sodium salt. Following Hard-Soft Acid-Base (HSAB) theory, TMT utilizes three "soft" sulfur atoms on a rigid triazine ring to chelate "soft" Pd(II) ions. This forms a highly cross-linked, polymeric Pd-TMT complex that is completely insoluble in both organic and aqueous phases. It precipitates at the biphasic interface and can be removed via Celite filtration, drastically reducing costs compared to functionalized silica[5].

Issue 2: I am using a silica-thiol scavenger, but I am losing 15-20% of my product mass. How do I improve recovery? Root Cause: Product loss during silica-based scavenging is rarely due to chemical degradation. Instead, the benzyl alcohol group of [4-Bromo-3-(difluoromethoxy)phenyl]methanol forms non-specific hydrogen bonds with the unfunctionalized silanol groups on the silica backbone[6]. Solution:

  • Solvent Switch: Change the scavenging solvent from a non-polar solvent (like Toluene) to a more polar, competitive solvent like Ethyl Acetate (EtOAc) or 2-MeTHF.

  • Resin Switch: If yield loss persists, switch to a macroporous polystyrene matrix like MP-TMT. Polystyrene lacks silanol groups, entirely eliminating hydrogen-bond-driven adsorption[7].

Issue 3: Aqueous washing with TMT is creating unbreakable emulsions. How do I resolve this? Root Cause: Emulsions during heavy metal scavenging are stabilized by fine, colloidal Pd-TMT precipitates acting as "Pickering emulsion" stabilizers at the organic-aqueous interface. Solution: Do not attempt to wait out the separation or add brine. Instead, immediately filter the entire biphasic mixture through a tightly packed pad of Celite. This physically strips the stabilizing nanoparticles from the interface, allowing rapid and clean phase separation[8].

Part 3: Quantitative Scavenger Selection Data

To optimize your scavenging strategy, compare the quantitative parameters of the industry-standard reagents below.

Scavenger TypeMode of ActionTypical LoadingOptimal Temp.Target Pd LevelPros & Cons
SiliaMetS® Thiol Silica-bound thiol covalent chelation4–8 eq40–50 °C< 10 ppmPro: High affinity for Pd(II)/Pd(0)[6][9].Con: Silanol groups may adsorb polar alcohols.
Biotage® MP-TMT Macroporous polystyrene-bound TMT3–5 eq20–40 °C< 10 ppmPro: No silanol interactions; robust[7].Con: Higher cost per gram.
15% Aq. TMT (Sodium Salt) Precipitation of insoluble Pd-TMT complex3–5 eq20–25 °C20–60 ppmPro: Highly scalable and cost-effective[5].Con: Requires secondary step for <10 ppm.
Activated Carbon Physisorption / Matrix entrapment5–10 wt%20–25 °C> 100 ppmPro: Cheap; removes color impurities.Con: Poor selectivity; high product retention[4][8].

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you do not proceed to the next synthetic step with poisoned material.

Protocol A: Solid-Supported Scavenging (SiliaMetS® Thiol)

Best for: Small-to-medium scale batches requiring <10 ppm Pd in a single step.

  • Dissolution: Dissolve the crude[4-Bromo-3-(difluoromethoxy)phenyl]methanol in EtOAc (10–15 volumes). Ensure complete dissolution; suspended product will be lost during filtration.

  • Scavenger Addition: Add 5 molar equivalents of SiliaMetS® Thiol relative to the initial Pd catalyst loading used in the previous step[9].

  • Kinetic Incubation: Stir the suspension at 45 °C for 4 to 12 hours. Causality: Elevated temperature increases the kinetic rate of Pd diffusing into the silica pores and binding to the internal thiol groups[4].

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the filter cake with 3 volumes of warm EtOAc to disrupt any weak hydrogen bonding between the product and the silica backbone.

  • System Validation (Critical): Concentrate a 1 mL aliquot of the filtrate, digest in HNO₃, and analyze via ICP-MS.

    • Feedback Loop: If Pd > 10 ppm, the matrix is out-competing the scavenger. Add 2 additional equivalents of scavenger and stir for 4 more hours before processing the bulk batch.

Protocol B: Aqueous Precipitation (15% TMT Sodium Salt)

Best for: Large-scale batches with >1000 ppm initial Pd.

  • Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., 2-MeTHF) to a concentration of 10 volumes.

  • Precipitation: Add 3 equivalents of 15% aqueous TMT (Trimercaptotriazine trisodium salt) relative to the estimated Pd content[5].

  • Agitation: Stir vigorously at room temperature for 2 hours. A dark precipitate (Pd-TMT complex) will form at the liquid-liquid interface.

  • Clarification: Filter the entire biphasic mixture through a 2-inch pad of Celite to remove the Pickering emulsion stabilizers[8].

  • Phase Separation: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • System Validation: Submit a dried sample for ICP-MS analysis. If Pd levels are between 20–60 ppm, follow up with a recrystallization step to achieve the <10 ppm target[5].

Part 5: Process Decision Workflow

Use the following decision tree to select the optimal Pd remediation strategy based on your crude mixture's physical state and impurity levels.

Pd_Removal_Workflow Start Crude [4-Bromo-3-(difluoromethoxy)phenyl]methanol (High Pd Content) CheckState What is the physical state of the crude mixture? Start->CheckState StateLiquid Organic Solution (e.g., EtOAc, THF, Toluene) CheckState->StateLiquid StateSolid Isolated Solid (Amorphous or Crystalline) CheckState->StateSolid ChooseMethod Select Scavenging Strategy based on Scale StateLiquid->ChooseMethod Dissolve Dissolve in polar organic solvent (e.g., EtOAc to disrupt H-bonding) StateSolid->Dissolve Dissolve->ChooseMethod MethodSolid Small/Med Scale: Solid-Supported Scavengers (SiliaMetS Thiol, MP-TMT) ChooseMethod->MethodSolid MethodAqueous Large Scale / >1000 ppm: Aqueous Wash (15% TMT Sodium Salt) ChooseMethod->MethodAqueous TestPd Filter & Analyze Pd Content (ICP-MS Validation) MethodSolid->TestPd MethodAqueous->TestPd Decision Pd < 10 ppm (ICH Q3D Oral Limit)? TestPd->Decision Pass Proceed to Next Step or Final Isolation Decision->Pass Yes Fail Repeat Scavenging or Combine Methods Decision->Fail No Fail->ChooseMethod

Workflow for selecting and executing Pd removal strategies for pharmaceutical intermediates.

Part 6: References

1.[2] Triphase Pharma Solutions. "ICH Q3D Elemental Impurities - CMC Drug Product Development". 2 2.[3] European Medicines Agency (EMA). "ICH guideline Q3D (R1) on elemental impurities". 3 3.[1] International Council for Harmonisation (ICH). "Guideline for Elemental Impurities Q3D(R2)". 1 4.[6] Technology Networks. "SiliaMetS® Metal Scavengers: an Efficient Tool to Remove". 6 5.[7] Biotage. "Biotage® MP-TMT - Palladium Scavenger". 7 6.[8] Benchchem. "Workup procedures to remove residual palladium".8 7. Ataman Kimya. "TMT (Trimercaptotriazine Sodium Salt 15% - Solution)". 8.[4] CatSci. "Process Development Whitepaper Metal Scavenging". 4 9.[5] ACS Publications (Organic Process Research & Development). "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine". 5 10.[9] Velocity Scientific Solutions. "SiliaMetS Supported Metal Scavengers". 9

Sources

Technical Support Center: Production of [4-Bromo-3-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of [4-Bromo-3-(difluoromethoxy)phenyl]methanol. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges associated with the production of this key synthetic intermediate. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to troubleshoot and optimize your process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for [4-Bromo-3-(difluoromethoxy)phenyl]methanol?

The most established and scalable approach involves a two-step sequence starting from 4-Bromo-3-hydroxybenzaldehyde.

  • Difluoromethylation: The phenolic hydroxyl group is converted to a difluoromethoxy ether using a suitable difluoromethylating agent. A common and effective method is the reaction with sodium 2-chloro-2,2-difluoroacetate in a polar aprotic solvent like DMF.[1]

  • Reduction: The intermediate aldehyde, 4-Bromo-3-(difluoromethoxy)benzaldehyde, is then selectively reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

This route is advantageous due to the commercial availability of the starting material and the generally high yields and selectivity of each step.

Synthetic_Pathway SM 4-Bromo-3-hydroxybenzaldehyde INT 4-Bromo-3-(difluoromethoxy)benzaldehyde SM->INT Step 1: Difluoromethylation (e.g., ClCF₂CO₂Na, DMF, Heat) FP [4-Bromo-3-(difluoromethoxy)phenyl]methanol INT->FP Step 2: Reduction (e.g., NaBH₄, MeOH/EtOH)

Caption: General two-step synthesis of the target compound.

Q2: What are the critical safety precautions for handling the reagents involved?

Safety is paramount. Always consult the latest Safety Data Sheet (SDS) for each chemical before starting any work.[2][3][4][5][6]

  • Sodium 2-chloro-2,2-difluoroacetate: This reagent can release toxic gases upon heating or contact with acid. The difluoromethylation reaction should be conducted in a well-ventilated fume hood, and positive nitrogen pressure should be maintained to prevent moisture ingress and to vent any gaseous byproducts safely.[1]

  • Sodium Borohydride (NaBH₄): This is a water-reactive reducing agent that can release flammable hydrogen gas upon contact with water, acids, or even alcohols (slowly). Add it portion-wise to control the reaction rate and any effervescence. Ensure the reaction is properly quenched under controlled conditions before workup.

  • Solvents (DMF, Methanol): Dimethylformamide (DMF) is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves. Methanol is toxic and flammable. All handling should occur in a fume hood.

Q3: Which analytical techniques are recommended for in-process control and final product analysis?

A multi-technique approach is essential for robust process control and final product quality assessment.

Analytical TechniquePurposeKey Parameters to Monitor
TLC (Thin-Layer Chromatography) Rapid, qualitative reaction monitoring.Disappearance of starting material, appearance of product.
HPLC (High-Performance Liquid Chromatography) Quantitative analysis of reaction conversion, purity assessment.Purity (%), impurity profile, retention times.
GC-MS (Gas Chromatography-Mass Spectrometry) Identification of volatile impurities and byproducts.[7][8]Peak identification by mass fragmentation.
¹H and ¹⁹F NMR Spectroscopy Structural confirmation and purity assessment.Chemical shifts, integration, absence of impurity signals.

For a detailed guide on analytical method development for related halogenated and difluoromethylated compounds, refer to established literature.[7][9][10]

Troubleshooting and Scale-Up Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.

Step 1: Difluoromethylation Troubleshooting

Problem: Low or stalled conversion during the difluoromethylation of 4-Bromo-3-hydroxybenzaldehyde.

This is a common scale-up challenge often related to reagent quality, moisture, or thermal control.

Troubleshooting_Difluoromethylation Start Low Conversion Detected (via TLC/HPLC) Check_Moisture Is the system rigorously dry? (Solvent, N₂ atmosphere) Start->Check_Moisture Check_Reagent Is the ClCF₂CO₂Na of high quality? Check_Moisture->Check_Reagent Yes Dry_System Action: Dry solvent (e.g., over sieves). Ensure positive N₂ pressure. Check_Moisture->Dry_System No Check_Temp Was the internal reaction temperature maintained? Check_Reagent->Check_Temp Yes New_Reagent Action: Use a fresh, dry batch of difluoromethylating agent. Check_Reagent->New_Reagent No Optimize_Temp Action: Monitor internal temp. Adjust heating for scalability. Check_Temp->Optimize_Temp No Success Problem Resolved Check_Temp->Success Yes Dry_System->Start New_Reagent->Start Optimize_Temp->Start

Caption: Decision workflow for troubleshooting low difluoromethylation yield.

Detailed Solutions:

  • Answer:

    • Moisture Control is Critical: The reaction is highly sensitive to water. Ensure your DMF is anhydrous and that the reaction is set up under a positive pressure of an inert gas like nitrogen.[1] Water can consume the reactive species and lead to side reactions. On a larger scale, this means ensuring your reactor is properly dried and purged before adding reagents.

    • Reagent Quality and Stoichiometry: The quality of sodium 2-chloro-2,2-difluoroacetate is crucial. Use a reputable supplier and ensure the reagent is dry. On scale-up, it's often beneficial to use a slight excess (1.5 to 2.8 equivalents) to drive the reaction to completion.[1]

    • Thermal Management: This reaction requires heating (e.g., 120 °C) to proceed at a reasonable rate.[1] When scaling up, surface-area-to-volume ratio decreases, making heat transfer less efficient. You must monitor the internal reaction temperature, not just the oil bath setting. Uneven heating can lead to byproduct formation.

    • Workup Procedure: After cooling, the reaction is typically diluted with water and extracted with a solvent like ethyl acetate or hexanes.[1] Emulsion formation can be an issue during scale-up; adding brine during the aqueous wash can help break emulsions.

Step 2: Aldehyde Reduction Troubleshooting

Problem: The final product is contaminated with an over-reduced or dehalogenated impurity.

This issue points to a lack of selectivity in the reduction step, which can be exacerbated by poor temperature control or an overly potent reducing agent.

Detailed Solutions:

  • Answer:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for this reduction. It is highly selective for aldehydes in the presence of the aromatic bromide and difluoromethoxy group. Avoid stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄), which are more likely to cause dehalogenation (loss of the bromine atom).

    • Temperature Control: The reduction of an aldehyde with NaBH₄ is exothermic. On a large scale, the heat generated can be significant. It is imperative to maintain a low temperature (typically 0-5 °C) during the addition of NaBH₄. This is achieved by adding the reagent in small portions or as a solution over time, combined with efficient external cooling. Runaway temperatures can lead to side reactions and reduced product purity.

    • Solvent System: The reaction is typically run in an alcoholic solvent like methanol or ethanol. These solvents are required to activate the NaBH₄. Ensure sufficient solvent is used to maintain a mobile slurry and aid in heat dissipation.

    • Controlled Quenching: After the reaction is complete (as monitored by TLC/HPLC), the excess NaBH₄ must be quenched safely. This is done by the slow, controlled addition of a weak acid (like dilute HCl or acetic acid) or even just water at a low temperature. Rapid quenching can cause a sudden release of hydrogen gas and a rapid temperature increase.

Purification and Isolation Challenges

Problem: The crude product is an oil or low-melting solid that is difficult to crystallize.

Many difluoromethylated compounds exhibit lower melting points and can be challenging to purify by recrystallization.[11]

Detailed Solutions:

  • Answer:

    • Attempt Crystallization First: Before resorting to chromatography, screen a variety of solvent systems for crystallization. A good starting point is a nonpolar/polar mixture, such as Hexanes/Ethyl Acetate or Heptane/tert-Butyl methyl ether (TBME). Dissolve the crude oil in a minimal amount of the more polar solvent and slowly add the nonpolar "anti-solvent" until turbidity persists. Seeding with a small crystal, if available, can be highly effective.

    • Optimize Column Chromatography: If crystallization fails, column chromatography is the most reliable method.[11]

      • Solvent System Selection: Use TLC to find an optimal solvent system that gives your product an Rf value of ~0.3 for good separation. The difluoromethyl group (CF₂H) can act as a lipophilic hydrogen bond donor, which may influence polarity in non-intuitive ways.[11]

      • Loading Technique: For larger scales, dissolving the crude oil in a minimal amount of the eluent ("wet loading") or adsorbing it onto a small amount of silica gel ("dry loading") before adding it to the column can significantly improve separation efficiency.

    • Consider a Distillation/Kugelrohr Apparatus: If the product is a thermally stable liquid and the impurities have sufficiently different boiling points, distillation under high vacuum can be a viable, solvent-free purification method for scale-up.

Protocols

Protocol 1: General Procedure for Difluoromethylation

This protocol is a representative procedure based on established methods for similar substrates and should be optimized for your specific scale and equipment.[1]

  • Reactor Setup: Charge a clean, dry, multi-necked flask or reactor equipped with a mechanical stirrer, thermocouple (for internal temperature monitoring), and a condenser connected to a nitrogen inlet.

  • Reagent Charge: Charge the reactor with 4-Bromo-3-hydroxybenzaldehyde (1.0 eq), cesium carbonate (1.5 eq), and sodium 2-chloro-2,2-difluoroacetate (2.8 eq).

  • Inerting: Evacuate the vessel and backfill with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) via cannula or a pressure-equalizing addition funnel.

  • Reaction: Begin stirring and heat the mixture to an internal temperature of 120 °C. Vigorous bubbling may be observed. Maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with deionized water (10-15 volumes) and extract with a suitable organic solvent (e.g., Ethyl Acetate or MTBE, 3 x 5 volumes).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Bromo-3-(difluoromethoxy)benzaldehyde.

Protocol 2: General Procedure for Aldehyde Reduction
  • Reactor Setup: In a separate, dry reactor equipped with a stirrer, thermocouple, and nitrogen inlet, dissolve the crude 4-Bromo-3-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol or ethanol (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice/water or ice/brine bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.0-1.2 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction by TLC or HPLC until the aldehyde is consumed.

  • Quenching: While maintaining the temperature below 15 °C, slowly and carefully add 1M HCl (or water) to quench the excess NaBH₄. Stop when gas evolution ceases.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the alcohol solvent. Add water and extract the product with ethyl acetate (3 x 5 volumes).

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate to yield the crude [4-Bromo-3-(difluoromethoxy)phenyl]methanol. Purify as required.

References

  • Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet.
  • Vertex AI Search. (2025, December 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • BenchChem. (2025). Purification of difluoromethylated compounds from difluoromethanol reactions.
  • Jiang, F., et al. (2007). Alternative synthetic route for Vicriviroc. Mentioned in: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 893.
  • Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.
  • Sigma-Aldrich. [3-bromo-4-(difluoromethoxy)phenyl]methanol.
  • BenchChem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to Characterizing 3-Bromo-5-difluoromethoxy-4-fluorophenol.
  • Analytical Methods Committee. (2010). Analytical Methods. RSC Publishing.
  • Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8436-8488.
  • Google Patents. (2016). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
  • Google Patents. (1999). EP0913381B1 - Method for purifying a bromine compound.
  • Knowledge. (2025, October 21). CAS:1255948-71-0 (4-Bromo-3-(ethoxymethyl)phenyl)methanol.
  • Sieroń, A., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • American Chemical Society. (2025, March 27). Upstream Processing: Case Studies of Development, Scale Up, and/or Manufacturing. ACS Spring 2025.
  • Haneef, J., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Molecules, 26(21), 6634.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 19F NMR Chemical Shifts of the Difluoromethoxy Group in Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a valuable bioisostere for hydroxyl and thiol moieties, offering a unique combination of electronic properties and the potential for hydrogen bonding interactions.[1] Understanding the spectroscopic signature of this group is paramount for compound characterization and for probing its local electronic environment. This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of the difluoromethoxy group in benzyl alcohols, offering a comparative framework supported by experimental data and established principles.

The Unique Voice of the Difluoromethoxy Group in ¹⁹F NMR

Fluorine-19 NMR spectroscopy is an exceptionally sensitive technique for the analysis of fluorinated organic molecules.[2][3] The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, leading to strong NMR signals. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, minimizing signal overlap and providing a clear window into the electronic environment of the fluorine atoms.[2]

The difluoromethoxy group typically exhibits a doublet in the ¹⁹F NMR spectrum due to coupling with the geminal proton (²JHF), which can be a valuable diagnostic tool. The chemical shift (δ) of this signal is highly sensitive to the electronic effects of substituents on the aromatic ring, as well as to the surrounding medium.

Factors Influencing the ¹⁹F NMR Chemical Shift of the Difluoromethoxy Group

The precise chemical shift of the difluoromethoxy group is a result of a complex interplay of several factors. A thorough understanding of these is crucial for accurate spectral interpretation and for correlating structure with spectroscopic properties.

dot

Caption: Key factors influencing the ¹⁹F NMR chemical shift of the difluoromethoxy group.

Electronic Effects of Aromatic Substituents

The electronic nature of substituents on the benzyl alcohol ring profoundly impacts the shielding of the fluorine nuclei in the difluoromethoxy group. This influence is transmitted through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density on the aromatic ring. This deshielding effect is transmitted to the difluoromethoxy group, causing the ¹⁹F NMR signal to shift to a higher frequency (downfield).

  • Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the ring. This leads to increased shielding of the fluorine nuclei and a shift to a lower frequency (upfield).

This correlation between substituent electronic properties and ¹⁹F chemical shifts can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or -withdrawing ability of a substituent.[4]

Solvent Effects

The choice of solvent can significantly alter the ¹⁹F NMR chemical shift of the difluoromethoxy group, with variations of several parts per million (ppm) being common. This is due to intermolecular interactions between the analyte and the solvent molecules, which modify the local electronic environment of the fluorine nuclei. Polar solvents, in particular, can induce notable shifts.

Hydrogen Bonding

The hydrogen atom of the difluoromethoxy group (OCH F₂) is acidic and can participate in hydrogen bonding, acting as a hydrogen bond donor. Similarly, the oxygen and fluorine atoms can act as hydrogen bond acceptors. In the context of benzyl alcohols, both intramolecular hydrogen bonding with the benzylic hydroxyl group and intermolecular hydrogen bonding with the solvent or other solute molecules are possible. These interactions can lead to significant changes in the observed ¹⁹F NMR chemical shift.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

Substituent (at para-position)Hammett Constant (σp)Expected ¹⁹F NMR Chemical Shift (δ, ppm) of Ar-OCF₂H
-OCH₃-0.27More Upfield (Lower δ)
-CH₃-0.17Upfield
-H0.00Reference
-Cl+0.23Downfield
-CN+0.66More Downfield
-NO₂+0.78Most Downfield (Higher δ)

Note: The exact chemical shift values will vary depending on the solvent and other experimental conditions. The trend, however, remains consistent.

This table clearly demonstrates the correlation between the electronic nature of the substituent and the ¹⁹F NMR chemical shift of the difluoromethoxy group. As the electron-withdrawing character of the substituent increases (more positive σp), the ¹⁹F signal shifts downfield.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

To ensure the acquisition of accurate and reproducible ¹⁹F NMR data for difluoromethoxy-substituted benzyl alcohols, the following experimental protocol is recommended.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing A Weigh 5-10 mg of the difluoromethoxy-substituted benzyl alcohol. B Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). A->B C Add an internal standard if quantitative analysis is required (e.g., trifluorotoluene). B->C D Use a 5 mm broadband probe tuned to the ¹⁹F frequency. E Set acquisition parameters: - Pulse angle (e.g., 30-45°) - Relaxation delay (D1) ≥ 5s - Number of scans (e.g., 16-64) D->E F Acquire spectrum with proton decoupling (¹⁹F{¹H}) for a singlet, or without for a doublet. E->F G Apply Fourier transform with exponential line broadening (e.g., 0.3 Hz). H Phase and baseline correct the spectrum. G->H I Reference the chemical shift using an external standard (e.g., CFCl₃ at 0 ppm) or the internal standard. H->I

Sources

The Analytical Challenge: Defining "Purity" for [4-Bromo-3-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Purity Assessment Methods for [4-Bromo-3-(difluoromethoxy)phenyl]methanol

For researchers, scientists, and drug development professionals, the chemical purity of an intermediate like [4-Bromo-3-(difluoromethoxy)phenyl]methanol is not merely a quality metric; it is a foundational pillar upon which the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides a comprehensive, field-proven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this key building block. We will move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical approach.

A comprehensive purity assessment must account for all potential impurities, which can be broadly categorized. For [4-Bromo-3-(difluoromethoxy)phenyl]methanol, these include:

  • Process-Related Impurities: Arising from the synthetic route, these can include unreacted starting materials (e.g., 4-bromo-3-(difluoromethyl)phenol), by-products, and reagents.

  • Degradation Products: Formed during manufacturing, storage, or handling due to exposure to stress factors like acid, base, heat, light, or oxidation.

  • Chiral Impurities: As a substituted benzyl alcohol, [4-Bromo-3-(difluoromethoxy)phenyl]methanol is chiral. If synthesized as a racemate, the individual enantiomers are, from a pharmacological and regulatory standpoint, distinct chemical entities that must be separated and quantified.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and versatility.

The Workhorse Method: Reversed-Phase HPLC for Achiral Purity

Reversed-phase HPLC (RP-HPLC) is the primary technique for analyzing non-polar to moderately polar compounds like [4-Bromo-3-(difluoromethoxy)phenyl]methanol. The separation mechanism is based on

Comparative Reactivity Guide: 4-Bromo vs. 4-Chloro Difluoromethoxy Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of 4-bromo-1-(difluoromethoxy)benzene and 4-chloro-1-(difluoromethoxy)benzene. It is designed for medicinal chemists and process engineers selecting the optimal building block for late-stage diversification.

Executive Summary

The choice between the 4-bromo and 4-chloro analogs of (difluoromethoxy)benzene dictates the synthetic strategy.

  • The Bromo Analog is the "High-Fidelity" choice. It undergoes rapid, selective lithium-halogen exchange at cryogenic temperatures and couples readily under standard palladium catalysis. It is preferred for initial SAR (Structure-Activity Relationship) exploration where reliability outweighs cost.

  • The Chloro Analog is the "Economical/Orthogonal" choice. It is inert to standard lithium-halogen exchange conditions (preferring ortho-lithiation via the

    
     group) and requires electron-rich ligand systems for cross-coupling. It is ideal for process scale-up or when retaining the halogen during other transformations is required.
    

Mechanistic & Physical Profiling

The reactivity difference is governed by the carbon-halogen bond dissociation energy (BDE) and the electronic influence of the difluoromethoxy group (


).
Electronic Environment

The


 group is a lipophilic hydrogen bond donor with significant electron-withdrawing character.
  • Hammett Constant (

    
    ):  ~0.35 (similar to 
    
    
    
    or
    
    
    ).
  • Effect: It deactivates the aromatic ring toward electrophilic substitution but activates the C-X bond toward oxidative addition (relative to electron-rich arenes), though not enough to overcome the inherent inertness of the C-Cl bond without specialized ligands.

Quantitative Comparison
Feature4-Bromo Analog4-Chloro AnalogMechanistic Implication
C-X Bond Energy ~285 kJ/mol~400 kJ/molBr exchanges/couples significantly faster.
Li-X Exchange Fast (

min at -78°C)
Inert / SlowBr allows selective lithiation; Cl risks ortho-deprotonation.
Pd Oxidative Addn Facile (

low)
Difficult (

high)
Br uses generic Pd(0); Cl requires bulky/rich ligands.
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)Cl is preferred for large-scale manufacturing.

Reactivity Scenario A: Lithium-Halogen Exchange

This is the most critical divergence point. The presence of the


 group introduces a competing pathway: Directed Ortho Metalation (DoM).
The Bromo Pathway (Kinetic Control)

Reaction with


-butyllithium (

-BuLi) at -78°C results in rapid Li-Br exchange. The rate of exchange (

) exceeds the rate of ortho-deprotonation (

).
  • Result: Clean formation of the para-lithio species.

The Chloro Pathway (Competiting Pathways)

The C-Cl bond is too strong for rapid exchange with


-BuLi. Consequently, the basicity of the reagent takes over. The oxygen of the 

group coordinates Li, directing deprotonation to the ortho position.
  • Result: Mixture of products or exclusive ortho-lithiation (DoM), leaving the Cl intact. To force Li-Cl exchange, stronger reagents (

    
    -BuLi) are required, which risks attacking the 
    
    
    
    moiety (alpha-elimination).
Visualization: Reactivity Decision Tree

ReactivityTree Start Select Precursor Br 4-Bromo Analog Start->Br Cl 4-Chloro Analog Start->Cl Cond_Li Reaction: n-BuLi, -78°C Br->Cond_Li Cl->Cond_Li Res_Br Li-Br Exchange (Ipso) Fast Kinetic Control Cond_Li->Res_Br Weak C-X Bond Res_Cl Ortho-Lithiation (DoM) Thermodynamic/Coordination Control Cond_Li->Res_Cl Strong C-X Bond + O-Coordination Prod_Br Target: 4-Substituted Difluoromethoxybenzene Res_Br->Prod_Br Prod_Cl Target: 2-Substituted 4-Chloro-Difluoromethoxybenzene Res_Cl->Prod_Cl

Caption: Divergent reaction pathways with n-BuLi. Bromide favors exchange; Chloride favors ortho-metalation.

Reactivity Scenario B: Palladium-Catalyzed Coupling

The Bromo Analog[1]
  • Catalyst: Standard Pd sources (e.g.,

    
    , 
    
    
    
    ).
  • Conditions: Mild bases (

    
    ), aqueous/organic solvents, 60-80°C.
    
  • Mechanism: Facile oxidative addition.

The Chloro Analog
  • Catalyst: Requires electron-rich, bulky phosphines (e.g., XPhos, SPhos, Buchwald Precatalysts) or N-heterocyclic carbenes (NHC-Pd).

  • Conditions: Stronger bases (

    
    , 
    
    
    
    ), higher temperatures (80-100°C).
  • Mechanism: The ligand is required to boost the electron density on Pd(0) to fracture the strong C-Cl bond.

Experimental Protocols

Protocol A: Selective Li-Br Exchange (Bromo Analog)

Use this for introducing electrophiles (aldehydes, borates, silanes) at the para position.

Reagents: 1-bromo-4-(difluoromethoxy)benzene (1.0 equiv),


-BuLi (1.1 equiv, 2.5M in hexanes), Electrophile (e.g., DMF, 1.2 equiv), THF (anhydrous).
  • Setup: Flame-dry a 2-neck flask under Argon. Add anhydrous THF and the Bromo substrate. Cool to -78°C (dry ice/acetone).

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes. The solution typically remains clear or turns slightly yellow.
    
    • Checkpoint: Stir for 15-30 minutes. (Extended stirring is unnecessary and risks scrambling).

  • Quench: Add the electrophile (neat or in THF) dropwise at -78°C.

  • Workup: Allow to warm to RT. Quench with sat.

    
    . Extract with EtOAc.
    
  • Validation:

    
     NMR will show a shift in the 
    
    
    
    signal (typically a doublet around -82 ppm) relative to the starting material.
Protocol B: Suzuki Coupling of the "Reluctant" Chloride

Use this when the Chloro analog is the only available starting material or for cost-reduction.

Reagents: 1-chloro-4-(difluoromethoxy)benzene (1.0 equiv), Arylboronic acid (1.2 equiv),


 (2 mol%), SPhos (4 mol%), 

(2.0 equiv).
  • Solvent System: Toluene/Water (10:1) or 1,4-Dioxane.

  • Activation: Charge flask with substrate, boronic acid, base, and Pd/Ligand. Evacuate and backfill with Argon (

    
    ).
    
  • Reaction: Heat to 100°C for 12-18 hours.

    • Note: Standard

      
       will likely result in <10% conversion due to the deactivated nature of the ring and the strength of the C-Cl bond.
      
  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica column.

Visualizing the Energy Landscape

The following diagram illustrates the activation energy barrier difference for the oxidative addition step, which is the rate-determining step (RDS) for the Chloro analog.

EnergyProfile Start Reactants (Ar-X + Pd(0)) TS_Br TS (Br) Low Barrier Start->TS_Br Fast TS_Cl TS (Cl) High Barrier Start->TS_Cl Slow (Requires Ligand Acceleration) Int_Br Oxidative Addn Complex (Ar-Pd-Br) TS_Br->Int_Br Int_Cl Oxidative Addn Complex (Ar-Pd-Cl) TS_Cl->Int_Cl

Caption: Relative energy barriers for oxidative addition. The C-Cl bond requires significantly higher activation energy.

References

  • Suzuki-Miyaura Coupling Substrate Scope. Chemistry LibreTexts. (2024). Detailed analysis of oxidative addition rates (I > Br > Cl) and ligand requirements for aryl chlorides.

  • Lithium-Halogen Exchange vs. Ortho-Lithiation. Harvard University, Myers Group. Comprehensive guide on the competition between Li-X exchange and Directed Ortho Metalation (DoM).

  • Reactivity of Difluoromethoxy Group.National Institutes of Health (PMC). Discussion on the electronic properties and stability of the

    
     group in medicinal chemistry.
    
    
  • Hammett Substituent Constants.Scribd / J. Org. Chem Data.

    
     values confirming the electron-withdrawing nature of fluoroalkoxy groups.
    
    
  • Preparation of Arylboronic Acids. ChemicalBook. Protocols for converting aryl halides to boronic acids via Li-exchange, highlighting the necessity of Br for low-temp routes.

A Comparative Guide to QC Release Testing for [4-Bromo-3-(difluoromethoxy)phenyl]methanol: Ensuring Purity and Identity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of the final drug product are built. [4-Bromo-3-(difluoromethoxy)phenyl]methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its halogenated and fluorinated structure. This guide provides a comprehensive framework for establishing robust Quality Control (QC) release criteria for this intermediate, comparing state-of-the-art analytical techniques and explaining the scientific rationale behind each experimental choice. Our focus is on creating a self-validating system of protocols that ensures batch-to-batch consistency and meets stringent regulatory expectations.

The Criticality of a Multi-faceted QC Approach

A single analytical technique is rarely sufficient to fully characterize a pharmaceutical intermediate. A robust QC release strategy integrates multiple orthogonal methods, each providing a different piece of the quality puzzle. For [4-Bromo-3-(difluoromethoxy)phenyl]methanol, the critical quality attributes (CQAs) that must be controlled are its Identity , Purity (including organic and inorganic impurities), Strength (Assay) , and the content of residual solvents and water . This guide will dissect the optimal testing methodologies for each of these attributes.

Part 1: Confirmation of Identity - Is It the Right Molecule?

Identity testing is the first and most fundamental QC check. It confirms that the material is, without ambiguity, [4-Bromo-3-(difluoromethoxy)phenyl]methanol. Two primary techniques are recommended for their specificity and reliability.

Fourier-Transform Infrared Spectroscopy (FTIR)

Rationale: FTIR is a rapid and powerful technique for identity confirmation. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's chemical bonds. For a reference standard to be compared against a sample batch, this method is highly specific.

Expected Spectral Features: The FTIR spectrum of [4-Bromo-3-(difluoromethoxy)phenyl]methanol should exhibit characteristic absorption bands corresponding to its key functional groups:

  • ~3300 cm⁻¹ (broad): O-H stretching from the alcohol group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1250-1150 cm⁻¹: C-O stretching of the alcohol.

  • ~1100-1000 cm⁻¹: Strong C-F stretching from the difluoromethoxy group.

  • ~600-500 cm⁻¹: C-Br stretching.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond) is clean by taking a background scan with no sample present.

  • Place a small amount of the [4-Bromo-3-(difluoromethoxy)phenyl]methanol powder directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Compare the resulting spectrum to that of a qualified reference standard.

Acceptance Criterion: The FTIR spectrum of the test sample must show major absorption bands at the same wavenumbers as a previously qualified reference standard.

Mass Spectrometry (MS) for Unambiguous Confirmation

Rationale: While FTIR confirms the functional groups and fingerprint, Mass Spectrometry provides definitive evidence of the molecule's mass. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it offers an orthogonal confirmation of identity.[1][2]

Expected Fragmentation: In Electron Ionization (EI) mode, the molecule will fragment in a predictable way, providing structural information. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (C₈H₇BrF₂O₂ ≈ 252.96 g/mol ), considering isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br).

Comparison of Identification Techniques
FeatureFTIRGC-MS / LC-MS
Principle Vibrational spectroscopyMass-to-charge ratio
Specificity High (fingerprint region)Very High (mass & fragments)
Speed Very Fast (< 2 minutes)Slower (requires chromatography)
Cost LowHigh
Expertise MinimalModerate to High

Part 2: Purity and Impurity Profiling - What Else Is in There?

Impurity profiling is arguably the most critical aspect of QC for an API intermediate. Impurities can arise from starting materials, by-products of side reactions, or degradation.[3][4][5] The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying these impurities.

High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

Rationale: Reversed-phase HPLC with UV detection is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical materials.[6] Its high resolution and sensitivity make it ideal for detecting trace-level impurities. The aromatic nature of [4-Bromo-3-(difluoromethoxy)phenyl]methanol makes it an excellent chromophore for UV detection.

Experimental Protocol: A Validated RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm (Provides good retention for the moderately nonpolar analyte).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Provides acidic pH to ensure the alcohol is not ionized and sharpens peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (For reproducible retention times).

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in a 50:50 mixture of Acetonitrile and Water.

System Suitability Testing (SST): A Self-Validating System Before sample analysis, a system suitability solution must be injected to verify the performance of the chromatographic system.[7]

ParameterAcceptance CriteriaRationale
Tailing Factor 0.8 - 1.5Ensures peak symmetry.
Theoretical Plates > 2000Measures column efficiency.
%RSD of 5 replicate injections < 2.0%Demonstrates injection precision.

Potential Impurities to Monitor:

  • Starting Materials: e.g., 4-Bromo-3-fluorobenzaldehyde.

  • Isomeric Impurities: e.g., Positional isomers formed during synthesis.

  • Over-brominated Species: If bromination is a synthetic step.

  • Oxidation Products: The benzylic alcohol could oxidize to the corresponding aldehyde or carboxylic acid.

Acceptance Criteria (Based on ICH Q3A):

  • Any Unspecified Impurity: ≤ 0.10%

  • Total Impurities: ≤ 0.5%

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity and Impurity Analysis.

Part 3: Assay - How Much of the Molecule Is Present?

Rationale: The assay test determines the exact content or potency of the [4-Bromo-3-(difluoromethoxy)phenyl]methanol. This is crucial for ensuring correct stoichiometry in the subsequent API synthesis steps. The same HPLC method developed for purity can be used for the assay, but it is quantified against a certified reference standard.

Experimental Protocol:

  • Reference Standard Preparation: Prepare a standard solution of known concentration (e.g., 1.0 mg/mL) from a certified reference standard.

  • Sample Preparation: Prepare the sample solution at the same nominal concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system under the conditions described in Part 2.1.

  • Calculation: The assay is calculated using the peak area of the main component in the sample and standard chromatograms.

Formula for Assay (% w/w):

Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Acceptance Criterion: 98.0% to 102.0% (on the as-is basis).

Part 4: Other Essential QC Tests

A complete release panel includes tests for non-organic impurities and residual process materials.

TestMethodRationaleTypical Acceptance Criteria
Water Content Karl Fischer TitrationWater can impact reaction yields and stability.[8]≤ 0.5% w/w
Residue on Ignition (Sulphated Ash) USP <281>Controls the level of inorganic impurities.[8]≤ 0.1% w/w
Residual Solvents Headspace GC-MS (HS-GC)Limits potentially toxic solvents from the manufacturing process, as per ICH Q3C guidelines.[6]Limits depend on the solvent class (e.g., Methanol < 3000 ppm, Toluene < 890 ppm).
Decision Tree for Analytical Technique Selection

Technique_Selection start Start: Define CQA identity Identity start->identity purity Purity / Assay start->purity residuals Residuals start->residuals ftir FTIR (Fingerprint) identity->ftir Primary ms MS (Molecular Weight) identity->ms Confirmatory hplc HPLC-UV (Non-volatile) purity->hplc gc GC-FID/MS (Volatile) purity->gc If applicable kf Karl Fischer (Water) residuals->kf gc_hs Headspace GC (Solvents) residuals->gc_hs roi Residue on Ignition (Inorganic) residuals->roi

Caption: Decision tree for selecting QC analytical techniques.

Summary of Release Specifications

The following table summarizes a robust set of release specifications for [4-Bromo-3-(difluoromethoxy)phenyl]methanol.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identification FTIRThe spectrum corresponds to that of the reference standard
Assay HPLC98.0% - 102.0%
Purity (Organic Impurities) HPLCAny Unspecified Impurity: ≤ 0.10%; Total Impurities: ≤ 0.5%
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents GC-HSMeets ICH Q3C limits

Conclusion

Establishing a scientifically sound and comprehensive set of QC release criteria is non-negotiable in the pharmaceutical industry. For a critical intermediate like [4-Bromo-3-(difluoromethoxy)phenyl]methanol, a combination of spectroscopic and chromatographic techniques is essential. The methodologies outlined in this guide—FTIR for identity, a validated gradient HPLC method for assay and purity, and specific tests for water, inorganic, and solvent residuals—form a robust framework. This multi-pronged approach, grounded in the principles of regulatory guidelines like those from the ICH, ensures that every batch of this intermediate is of consistent quality, thereby safeguarding the integrity of the final API and, ultimately, the safety of patients.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Scribd. FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • International Council for Harmonisation. ICH Quality Guidelines.
  • Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
  • LCGC International. (2022, April 15). Separation Science in Drug Development, Part IV: Quality Control.
  • SGS Ireland. Quality Control Release Testing for Pharmaceutical Products.
  • BenchChem. Navigating the Analytical Maze: A Comparative Guide to Characterizing 3-Bromo-5-difluoromethoxy-4-fluorophenol.
  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • Almac Group. Pharmaceutical Drug Product Release Testing.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • ResearchGate. Impurities in Pharmaceutical Substances.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.